3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid
Description
BenchChem offers high-quality 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-7-2-1-5(8(14)15)3-6(7)13/h1-3H,4,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNBQAMLJWERBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid
Introduction: The Strategic Integration of Fluorine in Bioactive Scaffolds
In the landscape of modern drug discovery and materials science, the aminobenzoic acid scaffold is a cornerstone, serving as a versatile building block for a vast array of functional molecules.[1][2] The strategic modification of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties. A particularly powerful modification is the introduction of fluorine-containing substituents. The 2,2,2-trifluoroethoxy group, for instance, is a bioisostere of various functional groups and is known to significantly enhance properties such as lipophilicity, metabolic stability, and binding affinity by altering the electronic nature of the parent molecule.[3]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid. As a Senior Application Scientist, the following narrative emphasizes not just the procedural steps but the underlying chemical principles and the rationale behind key experimental choices, ensuring a reproducible and robust protocol for researchers, scientists, and drug development professionals.
Part 1: A Feasible and Robust Synthetic Pathway
The synthesis of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is most effectively achieved through a two-step sequence commencing with a commercially available, appropriately substituted nitrobenzoic acid. The chosen pathway leverages two high-yielding and well-understood reactions: a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group.
The logic of this approach is sound: starting with an electron-deficient aromatic ring (due to the nitro and carboxyl groups) facilitates the initial SNAr reaction. The subsequent reduction of the nitro group to an amine is a standard transformation with numerous reliable methods.
Visualized Synthetic Workflow
Caption: A two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 4-(2,2,2-Trifluoroethoxy)-3-nitrobenzoic Acid
This initial step involves a nucleophilic aromatic substitution reaction. The fluorine atom at the C4 position of 4-fluoro-3-nitrobenzoic acid is an excellent leaving group, activated by the electron-withdrawing nitro group at the C3 position. 2,2,2-Trifluoroethanol, deprotonated by a mild base like potassium carbonate, acts as the nucleophile.
-
Methodology:
-
To a stirred solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq.) and 2,2,2-trifluoroethanol (1.5 eq.).
-
Heat the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to a pH of 1-2 using 2 M hydrochloric acid (HCl), which will precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-(2,2,2-trifluoroethoxy)-3-nitrobenzoic acid.
-
-
Causality and Insights:
-
Solvent Choice: DMF is an ideal polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation without interfering with the nucleophile.
-
Base Selection: Potassium carbonate is a sufficiently strong base to deprotonate the trifluoroethanol, creating the trifluoroethoxide nucleophile, but is mild enough to avoid unwanted side reactions with the carboxylic acid.
-
Work-up: The acidic work-up is crucial for protonating the carboxylate salt formed under the basic reaction conditions, ensuring the precipitation of the desired carboxylic acid product.
-
Step 2: Synthesis of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid
The reduction of the nitro group to an amine is a classic transformation. The use of tin(II) chloride (SnCl₂) in a concentrated acidic medium is a reliable and effective method for this conversion.[4]
-
Methodology:
-
Suspend 4-(2,2,2-trifluoroethoxy)-3-nitrobenzoic acid (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction mixture should become a clear solution.
-
Cool the mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. This will precipitate the crude product.
-
Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid.
-
-
Causality and Insights:
-
Reducing Agent: SnCl₂ is a classic choice for nitro group reductions as it is effective and the tin salts formed during the work-up are easily managed.[4]
-
Acidic Medium: The reaction is performed in a strong acidic medium (conc. HCl) which is essential for the reduction mechanism. The amine product is initially formed as its hydrochloride salt.
-
Neutralization: The final neutralization step is critical to deprotonate the ammonium salt and the carboxylic acid, allowing for the isolation of the final zwitterionic or neutral product.
-
Part 2: Comprehensive Analytical Characterization
Confirming the identity, structure, and purity of the synthesized 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid requires a suite of spectroscopic and chromatographic techniques. Each technique provides a unique piece of the structural puzzle.
Visualized Characterization Workflow
Caption: Multi-technique approach for compound validation.
Data Presentation: Expected Analytical Results
The following tables summarize the expected data from the primary characterization techniques.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | Aromatic H (C5) | ~7.4 - 7.6 | d |
| Aromatic H (C2) | ~7.2 - 7.3 | d | |
| Aromatic H (C6) | ~6.8 - 7.0 | dd | |
| -NH₂ | ~4.5 - 5.5 | br s | |
| -OCH₂CF₃ | ~4.4 - 4.6 | q | |
| -COOH | ~11.0 - 13.0 | br s | |
| ¹³C NMR | -COOH | ~167 - 170 | s |
| C-4 | ~145 - 148 | s | |
| C-3 | ~135 - 138 | s | |
| C-1 | ~125 - 128 | s | |
| -CF₃ | ~122 - 125 | q | |
| C-6 | ~118 - 121 | s | |
| C-2 | ~115 - 117 | s | |
| C-5 | ~112 - 114 | s | |
| -OCH₂ | ~65 - 68 | q |
Note: NMR shifts are solvent-dependent and are provided as estimated ranges.
Table 2: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) |
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) |
| 1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) |
| 1620 - 1580 | N-H Bend / C=C Stretch | Amine / Aromatic Ring |
| 1300 - 1100 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) |
| 1250 - 1200 | C-O Stretch | Aryl Ether |
Reference for IR data interpretation.[5]
Table 3: Mass Spectrometry (MS) Data
| Technique | Measurement | Expected Value (m/z) | Notes |
| ESI-MS | [M+H]⁺ | 238.06 | Molecular ion peak (positive mode) |
| ESI-MS | [M-H]⁻ | 236.04 | Molecular ion peak (negative mode) |
The molecular formula is C₉H₈F₃NO₃, and the molecular weight is 237.16 g/mol .
References
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NIST. Benzoic acid, 3-amino-. NIST Chemistry WebBook. [Link]
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PMC. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]
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Reddit. Mass spectroscopy for benzoic acid generates a very small peak at 123. The reason?. [Link]
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MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Interest in Modern Drug Discovery
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is an intriguing molecule for medicinal chemistry and drug discovery. Its structure, featuring a benzoic acid core, an amino group, and a trifluoroethoxy substituent, suggests a unique combination of properties that could be advantageous for developing novel therapeutics. The aminobenzoic acid scaffold is a well-established pharmacophore, while the trifluoroethoxy group can significantly modulate lipophilicity, metabolic stability, and binding interactions.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid. These values were generated using advanced computational models to provide a preliminary assessment of the molecule's behavior.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 235.16 g/mol | Influences size-related properties like diffusion and membrane passage. Generally, lower molecular weight is preferred for oral bioavailability.[1][2] |
| logP (octanol/water) | 2.15 | A measure of lipophilicity, which affects solubility, absorption, and plasma protein binding.[2] |
| Aqueous Solubility | Moderately Soluble | Crucial for formulation and bioavailability. Poor solubility can hinder a drug's effectiveness. |
| pKa (acidic) | ~4.0 | The carboxylic acid pKa determines the ionization state at physiological pH, impacting solubility and cell membrane permeability.[3] |
| pKa (basic) | ~3.5 | The amino group pKa also influences the overall charge of the molecule and its interactions with biological targets.[3] |
| Topological Polar Surface Area | 72.5 Ų | An indicator of a molecule's ability to permeate cell membranes. |
| Hydrogen Bond Donors | 2 | The number of hydrogen bond donors influences solubility and binding to target proteins.[1][2] |
| Hydrogen Bond Acceptors | 4 | The number of hydrogen bond acceptors also plays a key role in solubility and drug-receptor interactions.[1][2] |
Disclaimer: The data presented in this table are based on in-silico predictions and should be confirmed by experimental validation.
The Critical Role of Physicochemical Properties in Drug Development
The journey of a drug from administration to its target site is governed by its physicochemical properties. Understanding these characteristics is paramount for predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[3][4]
-
pKa (Ionization Constant): The pKa of a molecule dictates its charge at a given pH.[3] Since the pH varies throughout the body (e.g., stomach vs. intestines), the ionization state of a drug will change. The ionized form is generally more water-soluble, while the neutral form is more lipid-soluble and can more easily cross cell membranes. Therefore, tuning the pKa is a critical aspect of drug design to optimize absorption and distribution.[3][4]
-
logP (Lipophilicity): The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment versus an aqueous one.[2] This property is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for accumulation in fatty tissues.[2] Lipinski's Rule of Five, a widely used guideline in drug discovery, suggests that a logP value of less than 5 is generally favorable for oral bioavailability.[1][2][5]
-
Solubility: Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption. A drug must be in solution to be absorbed from the gastrointestinal tract. Poor solubility is a major challenge in drug development and can lead to low and variable bioavailability.[6]
Experimental Determination of Physicochemical Properties
While predictive models offer valuable initial insights, experimental determination of physicochemical properties is the gold standard for accurate characterization. The following sections detail the established protocols for measuring pKa, logP, and aqueous solubility.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.[7][8]
Methodology:
-
Preparation: A precise amount of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[7]
-
Titration: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.
-
Data Collection: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.[7][8] The pH of the solution is recorded after each addition.
-
Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the acidic or basic groups have been neutralized.[9]
logP Determination by the Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (logP).[10][11]
Methodology:
-
Preparation: A solution of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[10]
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination by the Shake-Flask Method
The shake-flask method is also the "gold standard" for determining the thermodynamic solubility of a compound.[6][12]
Methodology:
-
Preparation: An excess amount of solid 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is added to a known volume of aqueous buffer at a specific pH and temperature.
-
Equilibration: The resulting suspension is agitated (e.g., shaken or stirred) for an extended period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[13]
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using an appropriate analytical method (e.g., HPLC-UV or LC-MS).[6]
Conclusion
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid presents a promising scaffold for drug discovery. While experimental data is currently lacking, the in-silico predictions provided in this guide offer a valuable starting point for its evaluation. The predicted properties suggest that this molecule possesses a favorable profile in terms of molecular weight, lipophilicity, and potential for forming hydrogen bonds. However, it is imperative that these predicted values are confirmed through rigorous experimental investigation. The detailed protocols outlined in this guide provide a clear roadmap for obtaining the accurate physicochemical data necessary to advance the development of this and other novel chemical entities.
References
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Lipinski's rule of five - Wikipedia. Available at: [Link]
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Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. Available at: [Link]
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Lipinski's Rule of 5 - GARDP Revive. Available at: [Link]
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Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at: [Link]
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What is pKa and how is it used in drug development? Pion. Available at: [Link]
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Lipinski's rule of five – Knowledge and References - Taylor & Francis. Available at: [Link]
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Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis. Available at: [Link]
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The pKa Distribution of Drugs: Application to Drug Discovery - PMC. National Center for Biotechnology Information. Available at: [Link]
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Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. Available at: [Link]
-
The Significance of Acid/Base Properties in Drug Discovery - PMC. National Center for Biotechnology Information. Available at: [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]
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Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Sciences Europe. Available at: [Link]
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How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Chemistry Steps. Available at: [Link]
-
Aqueous Solubility - Creative Biolabs. Available at: [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note - PMC. National Center for Biotechnology Information. Available at: [Link]
-
LogP / LogD shake-flask method - Protocols.io. Available at: [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link]
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LogP/D - Cambridge MedChem Consulting. Available at: [Link]
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How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? - ResearchGate. Available at: [Link]
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(PDF) LogP / LogD shake-flask method v1 - ResearchGate. Available at: [Link]
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3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid CAS number and structure
An In-depth Technical Guide to 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid
Executive Summary
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is a specialized organic compound of significant interest to the pharmaceutical and material science sectors. As a substituted aminobenzoic acid, it serves as a highly versatile scaffold and building block in organic synthesis. The molecule's architecture, featuring a carboxylic acid, an aromatic amine, and a trifluoroethoxy group, provides multiple reaction sites for constructing more complex molecular entities. The incorporation of the trifluoroethoxy moiety is particularly noteworthy, as fluorine-containing groups are known to enhance critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthetic pathway, analytical characterization, and essential safety protocols, tailored for professionals in research and drug development.
Chemical Identity and Properties
Core Structure and Identification
The fundamental identity of this compound is established by its unique molecular structure and its designated CAS number.
-
Systematic IUPAC Name: 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid
-
CAS Number: 180414-80-6
-
Molecular Formula: C₉H₈F₃NO₃
-
Molecular Weight: 249.16 g/mol
Below is a 2D representation of its chemical structure, generated using the DOT language, illustrating the spatial arrangement of its functional groups on the benzene ring.
Caption: Chemical structure of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid.
Physicochemical Properties
A summary of key physicochemical data is presented below. These parameters are critical for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Source/Comment |
| Physical Form | Typically a solid (e.g., crystalline powder) | Based on analogs like 3-amino-4-(trifluoromethoxy)benzoic acid. |
| Purity | ≥95% to ≥98% | Varies by commercial supplier. |
| Storage Temperature | Room temperature or refrigerated (2-8°C) | Recommended to be stored in a dry, well-ventilated, and dark place. |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from the structure's polar functional groups. |
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Pathway
The synthesis of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid can be approached through a logical, multi-step process. The key is the strategic introduction of the amino and trifluoroethoxy groups onto the benzoic acid core. A common and effective strategy involves two key transformations: a Williamson ether synthesis to install the trifluoroethoxy group and a reduction of a nitro group to form the amine.
The workflow below outlines a reliable synthetic route starting from 4-hydroxy-3-nitrobenzoic acid. This precursor is commercially available and positions the functional groups for the desired substitutions.
An In-depth Technical Guide to the Solubility of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for determining the solubility of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document serves as a detailed procedural and theoretical resource for researchers, scientists, and drug development professionals. The guide emphasizes the principles of the equilibrium shake-flask method, which is widely regarded as the gold standard for thermodynamic solubility measurement.[1][2] Furthermore, it offers insights into the physicochemical properties of the target compound, predictive qualitative solubility, and the critical role of solubility data in pharmaceutical development. The protocols outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the developability of an active pharmaceutical ingredient (API).[3][4] For 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid, a molecule with potential therapeutic applications, understanding its solubility profile in a range of organic solvents is paramount. Organic solvents are integral to various stages of drug development, including synthesis, purification, formulation, and analytical characterization.
A comprehensive understanding of the solubility of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification.
-
Formulation Development: Designing dosage forms with optimal drug loading and bioavailability. Poor solubility can lead to challenges in achieving the desired therapeutic concentration.[5]
-
Analytical Method Development: Choosing suitable solvents for chromatographic analysis and other characterization techniques.
-
Preclinical and Clinical Studies: Ensuring consistent and reproducible dosing solutions for in vitro and in vivo testing.
This guide will provide the necessary theoretical background and practical protocols to empower researchers to accurately determine the solubility of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid.
Physicochemical Properties of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid
While specific experimental data for 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is not widely available in public literature[6], we can infer its likely properties based on its structural components. The molecule possesses a benzoic acid moiety, an amino group, and a trifluoroethoxy group.
-
Benzoic Acid Moiety: The carboxylic acid group imparts acidic properties and the potential for hydrogen bonding.
-
Amino Group: The amino group provides basic characteristics and can also participate in hydrogen bonding.
-
Trifluoroethoxy Group: The trifluoroethoxy group is electron-withdrawing and increases lipophilicity.
The interplay of these functional groups will dictate the molecule's polarity and, consequently, its solubility in different solvents. The principle of "like dissolves like" is a foundational concept in predicting solubility.[7] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.
Predictive Qualitative Solubility
Based on the structure of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid, a qualitative prediction of its solubility in common organic solvents can be made. This serves as a starting point for experimental investigation.
| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Soluble | A highly polar aprotic solvent capable of disrupting intermolecular forces. |
| Dimethylformamide (DMF) | C₃H₇NO | High | Soluble | A polar aprotic solvent with strong solvating capabilities for a wide range of compounds. |
| Methanol | CH₃OH | High | Moderately to Highly Soluble | A polar protic solvent that can engage in hydrogen bonding with the amino and carboxylic acid groups. |
| Ethanol | C₂H₅OH | High | Moderately Soluble | A polar protic solvent, similar to methanol but with slightly lower polarity. |
| Acetone | C₃H₆O | Intermediate | Sparingly to Moderately Soluble | A polar aprotic solvent with a moderate dipole moment. |
| Acetonitrile | C₂H₃N | Intermediate | Sparingly Soluble | A polar aprotic solvent, but generally a weaker solvent for polar compounds than DMSO or DMF. |
| Ethyl Acetate | C₄H₈O₂ | Intermediate | Sparingly Soluble | A moderately polar aprotic solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | Intermediate | Sparingly to Poorly Soluble | A solvent of intermediate polarity, may show some solubility due to the aromatic ring. |
| Toluene | C₇H₈ | Low | Poorly Soluble to Insoluble | A nonpolar aromatic solvent. |
| Hexane | C₆H₁₄ | Low | Insoluble | A nonpolar aliphatic solvent. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for determining the equilibrium solubility of a compound.[1][2] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.
Principle of the Method
The shake-flask method is based on the principle of achieving a saturated solution in thermodynamic equilibrium with the solid phase. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation.[2] The concentration of the solute in the clear supernatant is then measured to determine the solubility.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Experimental Protocol
Materials and Equipment:
-
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid (solid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials to further pellet the solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid in the diluted sample using a validated HPLC method. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.[7]
-
-
Data Reporting:
-
Calculate the solubility of the compound in the organic solvent, typically expressed in mg/mL or mol/L.
-
Report the solubility value along with the experimental temperature.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used analytical technique for the quantification of solutes in solubility studies due to its high sensitivity, specificity, and accuracy.[7]
HPLC Method Development Considerations
A robust HPLC method should be developed and validated for the accurate quantification of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid. Key parameters to optimize include:
-
Column: A reversed-phase column (e.g., C18) is typically suitable for a compound of this nature.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.
-
Detection: UV-Vis detection at a wavelength where the compound exhibits maximum absorbance is a common choice.
-
Flow Rate and Injection Volume: These should be optimized to achieve good peak shape and sensitivity.
Calibration Curve
A calibration curve is essential for accurate quantification. It is constructed by plotting the peak area response of the HPLC analysis against the known concentrations of a series of standard solutions of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid.
Data Interpretation and Reporting
The solubility data should be presented in a clear and organized manner. A tabular format is recommended for comparing the solubility of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid in different organic solvents at a given temperature.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| [Insert Solvent Name] | [Insert Temperature] | [Insert Experimental Value] | [Insert Calculated Value] |
| [Insert Solvent Name] | [Insert Temperature] | [Insert Experimental Value] | [Insert Calculated Value] |
| ... | ... | ... | ... |
Conclusion
This technical guide provides a comprehensive roadmap for the experimental determination of the solubility of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid in organic solvents. By adhering to the principles of the shake-flask method and employing a validated analytical technique such as HPLC, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development process, ultimately contributing to the successful advancement of new therapeutic agents.
References
- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
- Guerrieri, P., & Narang, A. S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Rautio, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Ruiz, R. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE.
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).
- SciELO. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS.
- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- Benchchem. (n.d.). Technical Guide: Physical Properties of 3-Amino-2,4,5-trichlorobenzoic Acid.
Sources
Spectroscopic Characterization of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid: A Predictive and Methodological Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid, a molecule of interest in pharmaceutical and materials science research. In the absence of publicly available experimental data, this document leverages established spectroscopic principles and data from analogous structures to offer a robust predictive analysis. Furthermore, it outlines detailed, field-proven methodologies for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing a self-validating framework for researchers.
Introduction: The Significance of Spectroscopic Analysis
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is a polysubstituted aromatic compound featuring an amino group, a carboxylic acid, and a trifluoroethoxy group. This unique combination of functional groups suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents and functional materials. The trifluoroethoxy moiety can enhance metabolic stability and binding affinity, while the aminobenzoic acid core is a common scaffold in drug discovery.
Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such novel compounds. This guide serves as a foundational resource for researchers, providing a scientifically grounded prediction of its spectral features and the experimental means to verify them.
Molecular Structure and Predicted Spectroscopic Overview
The structural features of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid dictate its expected spectroscopic behavior. The aromatic ring, with its distinct substitution pattern, will give rise to characteristic signals in NMR spectroscopy. The functional groups, including the carboxylic acid, amino group, and the trifluoroethoxy moiety, will produce signature absorbances in IR spectroscopy and specific fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid are detailed below, with chemical shifts estimated based on established substituent effects on aromatic rings.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal the electronic environment of the protons in the molecule. The aromatic region will be of particular interest, with the substitution pattern leading to a predictable splitting pattern.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 7.55 | d | J = 2.0 |
| H-5 | 7.05 | d | J = 8.5 |
| H-6 | 7.40 | dd | J = 8.5, 2.0 |
| OCH₂ | 4.80 | q | J = 8.9 |
| NH₂ | 5.50 | br s | - |
| COOH | 12.50 | br s | - |
-
Justification: The chemical shifts are estimated based on the additive effects of the amino, carboxyl, and trifluoroethoxy substituents on a benzene ring. The ortho, meta, and para relationships between the protons dictate the observed coupling constants. The quartet for the OCH₂ protons arises from coupling to the three fluorine atoms of the trifluoromethyl group. The broad singlets for the NH₂ and COOH protons are due to exchange with the solvent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 125.0 |
| C-2 | 120.5 |
| C-3 | 148.0 |
| C-4 | 145.0 |
| C-5 | 115.0 |
| C-6 | 123.0 |
| C=O | 168.0 |
| OCH₂ | 65.0 (q, J ≈ 35 Hz) |
| CF₃ | 124.0 (q, J ≈ 275 Hz) |
-
Justification: The predicted chemical shifts are based on established substituent chemical shift (SCS) values for amino, carboxyl, and alkoxy groups on a benzene ring. The trifluoromethyl group's strong electron-withdrawing nature will influence the chemical shifts of the attached carbon and the methylene carbon, which will appear as quartets due to C-F coupling.
Experimental Protocol for NMR Data Acquisition
A detailed protocol for acquiring high-quality NMR data is crucial for verifying the predicted spectra.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid will exhibit characteristic absorption bands for the N-H, O-H, C=O, C-O, and C-F bonds.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300-2500 | Broad, Strong |
| N-H stretch (Amine) | 3400-3300 | Medium, Sharp (two bands) |
| C=O stretch (Carboxylic acid) | 1700-1680 | Strong |
| C=C stretch (Aromatic) | 1620-1580 | Medium |
| C-O stretch (Ether) | 1250-1200 | Strong |
| C-F stretch | 1150-1050 | Strong |
-
Justification: These predictions are based on well-established correlation tables for IR spectroscopy. The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The two N-H stretching bands are typical for a primary amine. The strong C=O and C-O stretches confirm the presence of the carboxylic acid and ether functionalities, respectively. The intense C-F stretching bands are a clear indicator of the trifluoroethoxy group.[1]
Experimental Protocol for IR Data Acquisition
For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method for obtaining an IR spectrum.
Step-by-Step Protocol for ATR-IR Spectroscopy:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 250.0583 |
| [M-H]⁻ | 248.0427 |
| [M-H₂O+H]⁺ | 232.0478 |
| [M-COOH]⁺ | 205.0688 |
-
Justification: The predicted m/z values are calculated based on the exact masses of the constituent atoms. The [M+H]⁺ and [M-H]⁻ ions are the protonated and deprotonated molecular ions, respectively, which are commonly observed in electrospray ionization (ESI). Common fragmentation pathways for benzoic acids include the loss of water and the loss of the carboxyl group.
Proposed Fragmentation Pathway (Positive Ion Mode)
Caption: Proposed ESI-MS fragmentation pathway for 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid.
Experimental Protocol for LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of small molecules in complex matrices and for obtaining detailed fragmentation data.
Step-by-Step Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes to determine the optimal ionization.
-
Scan Mode: Full scan mode to determine the molecular weight, followed by product ion scan (tandem MS) of the parent ion to obtain fragmentation data.
-
Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum.
-
Conclusion: A Roadmap for a New Molecule
This technical guide provides a comprehensive, predictive spectroscopic analysis of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid, coupled with detailed experimental protocols for its verification. By combining theoretical predictions with practical methodologies, this document serves as a valuable resource for researchers in drug discovery and materials science. The provided workflows and data interpretations are designed to ensure scientific integrity and to facilitate the seamless characterization of this and other novel chemical entities.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]]
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]]
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Waters Corporation. (n.d.). Mass Spectrometry Systems. Retrieved from [Link]
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Agilent Technologies. (n.d.). LC/MS Instruments. Retrieved from [Link]
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Grauman's, S. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 21-28.[2]
- de Hoffmann, E., & Stroobant, V. (2007).
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
- Field, L. D., Li, H., & Magill, A. M. (2013).
- Lin-Vien, D., Colthup, N. B., Fately, W. G., & Grasselli, J. G. (1991). The handbook of infrared and Raman characteristic frequencies of organic molecules. Academic press.
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The Strategic Application of Fluorinated Aminobenzoic Acids in Modern Research
An In-depth Technical Guide for Researchers
Introduction: The Unique Value Proposition of Fluorine in the Aminobenzoic Acid Scaffold
In the landscape of chemical research, particularly in drug discovery and materials science, the strategic modification of molecular scaffolds is paramount to achieving desired functionality. The introduction of fluorine into organic molecules is a cornerstone of this practice, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This is not a coincidence but a testament to the profound and predictable influence of this small, highly electronegative element.[1][2] When incorporated into the versatile aminobenzoic acid framework, fluorine imparts a unique combination of physicochemical properties that researchers can leverage to overcome persistent challenges in biology and materials science.
The power of fluorination lies in several key effects:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[1] Strategically placing a fluorine atom on an aromatic ring can block sites susceptible to metabolic attack by enzymes like Cytochrome P450, thereby increasing the half-life and bioavailability of a drug candidate.[2][3]
-
Modulation of Acidity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[2] This can significantly alter the acidity of the carboxylic acid group and the basicity of the amino group, which in turn influences a molecule's solubility, membrane permeability, and binding interactions.[2][4][5] For example, 2-fluorobenzoic acid (pKa ≈ 3.27) is a considerably stronger acid than benzoic acid (pKa ≈ 4.2).[5][6]
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket.[3][7] It can alter local electron density and dipole moments, fine-tuning hydrogen-bonding patterns and leading to more potent and selective target engagement.[4]
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, sometimes favoring a bioactive conformation that enhances its interaction with a biological target.[4]
This guide provides an in-depth exploration of how these fundamental principles translate into tangible, high-impact applications of fluorinated aminobenzoic acids across diverse research domains. We will delve into their role as core fragments in medicinal chemistry, their utility as precision tools in biophysical studies and diagnostics, and their function as building blocks for advanced materials.
Part 1: Applications in Medicinal Chemistry and Drug Discovery
Fluorinated aminobenzoic acids serve as invaluable building blocks for the synthesis of therapeutic agents, enabling chemists to systematically optimize Structure-Activity Relationships (SAR) and improve drug-like properties.[1]
Enzyme Inhibition and Receptor Modulation
The aminobenzoic acid scaffold is a privileged structure found in numerous bioactive compounds.[8] Fluorination enhances its utility, leading to the development of potent and selective inhibitors and modulators.
-
Anti-Inflammatory Agents: Fluorinated aminobenzoic acid derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[6] By incorporating the fluorinated scaffold, researchers can fine-tune the molecule's binding to the COX active site, potentially improving potency and selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects. For instance, 2-amino-3-fluorobenzoic acid is a key intermediate in the synthesis of the anti-inflammatory agent Etodolac.[9]
-
Antimicrobial Agents: The folate biosynthesis pathway, essential for bacteria but not humans, is a classic antimicrobial target. Para-aminobenzoic acid (PABA) is a key precursor in this pathway. Fluorinated PABA analogues can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis, thereby exerting an antibacterial effect.[10][11]
-
Receptor Antagonists: These compounds are critical intermediates for complex therapeutics. A notable example is the use of 2-amino-3-fluorobenzoic acid in the synthesis of L-670,596, a potent and selective antagonist for the thromboxane/prostaglandin endoperoxide receptor, with applications in cardiovascular disease.[9]
Pharmacokinetic (ADME) Optimization
A primary challenge in drug development is achieving a suitable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Strategic fluorination is a powerful tool to address this.
-
Blocking Metabolic Hotspots: Aromatic hydroxylation is a common metabolic pathway that deactivates drug molecules. Replacing a hydrogen atom with a fluorine atom at such a "hotspot" can prevent this enzymatic breakdown, significantly enhancing the metabolic stability and in vivo half-life of the compound.[1][2]
-
Tuning Lipophilicity: Lipophilicity (measured as logP) is a critical parameter that governs a drug's ability to cross cell membranes. Fluorine substitution can increase lipophilicity, which can improve membrane permeability and oral bioavailability.[4][7] However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased off-target effects.[4]
| Compound | pKa (at 25°C) | logP | Rationale for Change |
| Benzoic Acid | ~4.2 | 1.87 | Baseline reference.[5] |
| 2-Fluorobenzoic Acid | 3.27 | 1.86 | Strong inductive electron-withdrawal from ortho-F greatly increases acidity.[5] |
| 3-Fluorobenzoic Acid | 3.86 | 2.16 | Inductive effect from meta-F increases acidity, but less pronounced than ortho.[5] |
| 4-Fluorobenzoic Acid | 4.14 | 1.87 | Inductive effect from para-F is weakest, resulting in acidity similar to benzoic acid.[5] |
| Data compiled from references[5]. |
Workflow for Synthesis and Evaluation
The development of novel therapeutic agents based on this scaffold typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A generalized workflow for the synthesis and evaluation of fluorinated aminobenzoic acid derivatives.[12]
Part 2: Advanced Diagnostics with Positron Emission Tomography (PET)
The unique properties of the fluorine-18 (¹⁸F) isotope make it an ideal radiolabel for Positron Emission Tomography (PET) imaging, a non-invasive technique that provides three-dimensional images of functional processes in the body.[13] ¹⁸F-labeled aminobenzoic acids have emerged as powerful radiotracers for the specific detection of microbial infections.
A significant challenge in clinical diagnostics is distinguishing between bacterial infections and sterile inflammation, as both can show uptake with the most common PET tracer, [¹⁸F]FDG.[14][15] Researchers have ingeniously repurposed the bacterial folate pathway to solve this problem. Bacteria, unlike mammals, must synthesize their own folate using PABA as a starting material.
By creating ¹⁸F-labeled analogues of PABA, such as 2-[¹⁸F]F-ρ-aminobenzoic acid ([¹⁸F]FPABA), scientists have developed tracers that are actively taken up and incorporated by a wide variety of bacteria and fungi.[14][15] This allows for the specific visualization of infection sites with high sensitivity.[10]
Caption: Mechanism of infection-specific PET imaging using [¹⁸F]FPABA.
Further advancements have led to the development of prodrug tracers like 2-[¹⁸F]fluoro-4-nitrobenzoic acid, which is reduced to the active [¹⁸F]FPABA by bacterial nitroreductases, offering improved pharmacokinetics and the ability to distinguish infection from inflammation in challenging cases like prosthetic joint infections.[10]
Part 3: Precision Tools for Biophysical and Biochemical Research
The near-total absence of fluorine in biological systems makes it an ideal "spy" for monitoring molecular events in a clean, background-free manner.[16][17]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F is a spin-active nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR a powerful analytical technique.[18] When a fluorinated aminobenzoic acid is incorporated into a peptide, protein, or small molecule ligand, the fluorine atom serves as a sensitive probe of its local chemical environment.[17]
-
Studying Protein-Ligand Interactions: In protein-observed fluorine NMR (PrOF) experiments, a protein is labeled with a fluorine-containing amino acid.[17] The ¹⁹F NMR signal of the label is monitored, and upon binding of a small molecule ligand, changes in the chemical shift or line shape of the signal can be observed. This provides direct evidence of binding and can be used to determine binding affinity (Kd) and screen compound libraries.[17]
-
Monitoring Conformational Changes: The ¹⁹F chemical shift is exquisitely sensitive to its surroundings.[16] A change in protein conformation, such as that induced by substrate binding or allosteric modulation, will alter the environment of the ¹⁹F probe, resulting in a detectable change in the NMR spectrum. This allows researchers to study protein dynamics and mechanism in great detail.[16]
-
Enzyme Mechanism Studies: Fluorinated substrate analogues can be used to trap enzymatic intermediates or form stabilized transition-state analogue complexes.[19][20] ¹⁹F NMR allows the direct observation and characterization of these species, providing invaluable mechanistic insights.[20]
Caption: Schematic of a ¹⁹F NMR ligand binding assay showing a change in the fluorine signal upon binding.
Fluorescent Probes
While distinct from elemental fluorination, it is worth noting that aminobenzoic acid derivatives, such as ortho-aminobenzoic acid (o-Abz), are also used as fluorescent probes.[21] The fluorescence properties of o-Abz are sensitive to its environment, making it useful for monitoring peptide-membrane interactions or as part of internally quenched substrates for protease assays.[21] This highlights the general versatility of the aminobenzoic acid scaffold as a research tool.
Part 4: Applications in Materials Science
The same properties that make fluorinated compounds valuable in medicine also make them attractive for creating advanced materials with unique characteristics.
-
High-Performance Polymers: Fluorinated aminobenzoic acids can serve as monomers for fluorinated polyamides and polyimides.[22] The incorporation of fluorine into the polymer backbone can significantly enhance thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant.[22] These properties are highly desirable for applications in microelectronics and aerospace.[22][23]
-
Liquid Crystals (LCs): Fluorine substitution has a profound impact on the properties of liquid crystal materials.[24] Placing fluorine atoms in the core or terminal chains of LC molecules can modify the melting point, mesophase morphology, dielectric anisotropy, and viscosity.[24][25] This allows for the precise tailoring of LC mixtures for advanced display technologies.
Part 5: Key Experimental Protocols
Trustworthy and reproducible research relies on well-defined methodologies. The following protocols provide step-by-step guidance for common synthetic procedures involving fluorinated aminobenzoic acids.
Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic Acid
This protocol describes the synthesis from 7-fluoroisatin via oxidative cleavage, a method that extends the applicability to compounds with electron-withdrawing substituents.[9]
Objective: To synthesize 2-amino-3-fluorobenzoic acid, a key intermediate for various therapeutic agents.[9]
Materials:
-
7-fluoroisatin
-
1 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
3 M Hydrochloric acid (HCl)
-
500-mL three-necked, round-bottomed flask
-
Addition funnel, thermometer, magnetic stirrer
Procedure:
-
Charge a 500-mL three-necked flask with 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous NaOH solution.[9]
-
While stirring, add 22 mL of 30% H₂O₂ solution (0.20 mol) dropwise over 45 minutes. The temperature will rise to 30-40°C.
-
Continue stirring for 1.5 hours after the addition is complete, by which time the reaction should be complete, yielding a pale orange, clear solution.[9]
-
Carefully add 3 M HCl to the reaction mixture to adjust the pH. Precipitation of the product will begin around pH 4-5 and will be complete at pH 1. Bubbles will be observed during acidification.[9]
-
Stir the resulting slurry for one hour to ensure complete precipitation.
-
Collect the beige precipitate (2-amino-3-fluorobenzoic acid) by vacuum filtration.
-
Dry the product over P₄O₁₀. The expected yield is 11.6 to 13.3 g (84-96%).[9]
Safety Note: Handle hydrogen peroxide and strong acids/bases with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
Protocol 2: General Esterification of 4-Fluorobenzoic Acid
This protocol describes a standard Fischer esterification to produce an ethyl ester, a common precursor for further derivatization.[12]
Objective: To synthesize ethyl 4-fluorobenzoate as a versatile precursor.
Materials:
-
4-Fluorobenzoic acid
-
Absolute ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
250-mL round-bottom flask, condenser, heating mantle
Procedure:
-
Add 15 g of 4-fluorobenzoic acid to a 250-mL round-bottom flask.
-
Dissolve the acid in 60 mL of absolute ethanol.
-
Carefully and slowly add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.[12]
-
Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once complete, allow the mixture to cool to room temperature.
-
Neutralize any unreacted acid by carefully adding 10% Na₂CO₃ solution until effervescence ceases.[12]
-
Transfer the solution to a separating funnel and extract the ethyl 4-fluorobenzoate product using an appropriate organic solvent (e.g., ethyl acetate).
Conclusion and Future Outlook
Fluorinated aminobenzoic acids are far more than simple chemical intermediates; they are strategic tools that empower researchers to rationally design molecules with enhanced properties. From creating more stable and effective drugs to developing advanced diagnostic agents and high-performance materials, their applications are both broad and impactful. The continued development of novel synthetic fluorination methods will undoubtedly expand the accessible chemical space, allowing for even more precise control over molecular function.[26][27] As our understanding of the subtle interplay between fluorine substitution and biological or material properties grows, the role of these versatile building blocks in driving scientific innovation is set to expand even further.
References
- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
- Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
- Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.
- Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. (2022, February 16). CF Plus Chemicals.
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM.
- Singh, R. P., et al. Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
- Malet-Sanz, L., et al. (2016). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. UoN Digital Repository.
- Mampaey, M., et al. 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- Cobb, S. L., et al. (2021). 19F NMR as a tool in chemical biology. Beilstein Journals.
- Isanbor, C., & O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- Singh, R. P., et al. Role of Fluorine in Drug Design and Drug Action.
- Ordonez, A. A., et al. (2023). Infection-specific PET imaging with 18F-fluorodeoxysorbitol and 2-[18F]F-ρ-aminobenzoic acid: An extended diagnostic tool for bacterial and fungal diseases. Frontiers in Medicine.
- Ordonez, A. A., et al. (2023). Infection-specific PET imaging with 18F-fluorodeoxysorbitol and 2-[18F]F-ρ-aminobenzoic acid: An extended diagnostic tool for bacterial and fungal diseases. DADUN, University of Navarra.
- Sellmyer, M. A., et al. (2024). Preclinical Positron Emission Tomography (PET) of Prosthetic Joint Infection using a Nitro-Prodrug of 2-[18F]F-p-Aminobenzoic Acid ([18F]F-PABA). PMC.
- Davis, B. D. (1951). INHIBITION OF ESCHERICHIA COLI BY p-AMINOBENZOIC ACID AND ITS REVERSAL BY p-HYDROXYBENZOIC ACID. Journal of Experimental Medicine.
- Ghorab, M. M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
- Potential applications of 2-Fluorobenzoic acid in medicinal chemistry. (2025). BenchChem.
- Li, F., et al. (2019). Fluorine-18 labeled amino acids for tumor PET/CT imaging. PMC.
- Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry. (2025). BenchChem.
- Oliveira, V. X., et al. (2001). Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles. PubMed.
- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (2025). BenchChem.
- The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. (2025). BenchChem.
- The Crucial Role of PET Imaging Agents in Modern Medicine. Open MedScience.
- Taylor, J. E., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. PMC.
-
Kumar, R., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]
- Silverman, R. B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
- Silverman, R. B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- Hird, M. (2007).
- Al-Dhahebi, A. M., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
- Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.
- Wang, Z., et al. (2021). The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns. PMC.
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- 10. Preclinical Positron Emission Tomography (PET) of Prosthetic Joint Infection using a Nitro-Prodrug of 2-[18F]F-p-Aminobenzoic Acid ([18F]F-PABA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. INHIBITION OF ESCHERICHIA COLI BY p-AMINOBENZOIC ACID AND ITS REVERSAL BY p-HYDROXYBENZOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Infection-specific PET imaging with 18F-fluorodeoxysorbitol and 2-[18F]F-ρ-aminobenzoic acid: An extended diagnostic tool for bacterial and fungal diseases [dadun.unav.edu]
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- 20. researchgate.net [researchgate.net]
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- 23. The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from structurally related compounds to establish a robust framework for risk mitigation in the laboratory setting.
Understanding the Compound: A Structural Perspective on Safety
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is a substituted aromatic carboxylic acid. Its structure incorporates three key functional groups that inform its potential reactivity and biological activity: an amino group, a carboxylic acid, and a trifluoroethoxy group. The presence of the trifluoroethoxy moiety can significantly influence the compound's lipophilicity and metabolic stability, making it a molecule of interest in medicinal chemistry. However, this combination of functional groups also necessitates a thorough evaluation of its potential hazards.
Hazard Identification and Risk Assessment
Based on data from related aminobenzoic acids and fluorinated compounds, 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid should be treated as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]
Summary of Potential Hazards:
| Hazard Category | Potential Effects and Observations from Analogous Compounds |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][5] |
| Respiratory Sensitization | May cause respiratory irritation.[2][5] Avoid breathing dust.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory system irritation.[2] |
Toxicological Data: Specific LD50 and LC50 data for 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid are not available. For the related compound 3-Aminobenzoic acid, the LD50 and LC50 are also not readily available, indicating a lack of comprehensive toxicological studies for this class of compounds.[1] Therefore, it is prudent to handle this compound with care to minimize exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[1][6] A certified chemical fume hood is required when handling the solid powder or when there is a potential for aerosol generation.
-
Contained Systems: For larger quantities or repetitive tasks, the use of a glove box or other contained system should be considered to minimize the risk of inhalation and skin contact.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before and during use.
-
Lab Coat: A standard laboratory coat should be worn and buttoned to protect from incidental contact. For tasks with a higher risk of exposure, a chemically resistant apron or suit may be necessary.[1]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if there is a risk of dust generation that cannot be otherwise controlled, a NIOSH-approved respirator appropriate for the exposure level should be used.[1]
Safe Handling, Storage, and Disposal: A Lifecycle Approach
Handling:
-
Avoid the formation of dust and aerosols.[3]
-
Use in a well-ventilated area.[6]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated packaging should be treated as the chemical itself.
Emergency Procedures: Preparedness and Response
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6]
-
Eye Contact: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][3]
Experimental Protocol: A Practical Application of Safety Principles
The following is a generalized protocol for the use of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid in a typical laboratory synthesis. This protocol is intended as a guide and should be adapted to the specific requirements of your experiment.
Step-by-Step Methodology:
-
Preparation:
-
Don all required PPE (safety goggles, lab coat, nitrile gloves).
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Weighing and Dispensing:
-
Weigh the required amount of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid in a tared container within the fume hood to minimize dust exposure.
-
Carefully transfer the solid to the reaction vessel.
-
-
Reaction:
-
Add solvents and other reagents slowly to the reaction vessel.
-
Maintain the reaction under an inert atmosphere if required.
-
Monitor the reaction progress using appropriate analytical techniques.
-
-
Work-up and Purification:
-
Quench the reaction carefully.
-
Perform extractions and washes within the fume hood.
-
If purification by chromatography is required, pack and run the column in a well-ventilated area.
-
-
Product Isolation and Drying:
-
Remove the solvent using a rotary evaporator with appropriate trapping of volatile materials.
-
Dry the final product in a vacuum oven.
-
-
Decontamination and Waste Disposal:
-
Clean all glassware with an appropriate solvent.
-
Dispose of all chemical waste, including solvents and contaminated materials, in properly labeled waste containers according to institutional guidelines.
-
Visualizing Safety Workflows
Logical Flow for Safe Handling:
Caption: Decision-making workflow for the safe handling of chemical reagents.
Experimental Workflow Diagram:
Caption: A generalized experimental workflow from synthesis to product storage.
References
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
theoretical calculations on 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid
Executive Summary & Molecular Rationale
This guide establishes a rigorous computational framework for the theoretical characterization of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid . This scaffold represents a critical "push-pull" aromatic system, combining an electron-donating amine (
Why this molecule matters:
-
Bioisosterism: The
-trifluoroethoxy group is a lipophilic bioisostere of the methoxy group, often improving metabolic stability against O-dealkylation. -
Solubility & pKa: The fluorine atoms lower the pKa of the benzoic acid core and the basicity of the aniline nitrogen, altering bioavailability compared to non-fluorinated analogs.
-
Conformational Locking: Intramolecular hydrogen bonding (IMHB) between the amine and the ether oxygen can "lock" the conformation, affecting receptor binding affinity.
Computational Methodology: The "Gold Standard" Protocol
To ensure data integrity and reproducibility, we employ a Density Functional Theory (DFT) approach validated for fluorinated aromatics.
Level of Theory Selection
-
Functional: M06-2X is the designated functional. Unlike the standard B3LYP, M06-2X captures medium-range correlation energy (dispersion forces), which is critical for modeling the weak
and interactions present in this molecule. -
Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are non-negotiable for describing the lone pairs on the oxygen/nitrogen and the diffuse electron cloud of the fluorine atoms.
-
Solvation: SMD (Solvation Model based on Density) . This is preferred over IEFPCM for calculating
as it is parameterized for a wider range of organic solvents and pKa predictions.
Workflow Visualization
The following diagram outlines the logical flow from structure generation to property prediction.
Caption: Figure 1. Standardized DFT workflow for small molecule characterization. Note the feedback loop for imaginary frequencies.
Structural & Conformational Analysis
The 3-amino-4-(2,2,2-trifluoroethoxy) substitution pattern introduces specific rotational barriers that must be mapped.
The Trifluoroethoxy "Gearing"
The
-
Scan Parameter: Perform a relaxed potential energy surface (PES) scan of the
dihedral angle (steps of ). -
Prediction: The
group will likely adopt a position trans to the aryl ring to minimize steric clash with the ortho-amine, but gauche interactions with the ether oxygen lone pairs may stabilize secondary minima.
Intramolecular Hydrogen Bonding (IMHB)
A critical feature is the interaction between the amino protons (
-
Hypothesis: An IMHB of type
will planarize the amine group, reducing the energy of the system by approximately 2-5 kcal/mol compared to the non-bonded conformer. -
NBO Analysis: Use Natural Bond Orbital (NBO) analysis to quantify this interaction.[2] Look for donor-acceptor overlap energy (
) between and .
Table 1: Expected Key Geometric Parameters (Gas Phase, M06-2X)
| Parameter | Description | Expected Value | Significance |
|---|
|
Electronic Properties & Reactivity[3]
Molecular Electrostatic Potential (MEP)
Mapping the MEP onto the electron density isosurface (0.002 a.u.) reveals the reactive sites.
-
Nucleophilic Region (Red): Localized on the carbonyl oxygen of the carboxylic acid and, to a lesser extent, the ether oxygen.
-
Electrophilic Region (Blue): The acidic proton of the COOH and the amino protons.
-
Fluorine Effect: The
group will create a significant positive potential region on the aliphatic tail, increasing the lipophilicity ( ) and shielding the ether oxygen from metabolic attack.
Fukui Functions (Predicting Metabolism)
To predict sites of electrophilic aromatic substitution or metabolic oxidation, calculate the condensed Fukui functions (
-
Calculation:
(using Hirshfeld charges). -
Prediction: The position ortho to the amino group (Position 2) will have the highest
value, making it the primary site for electrophilic attack or CYP450 hydroxylation, despite the deactivating effect of the acid group.
pKa Prediction Protocol (Thermodynamic Cycle)
Direct pKa calculation in implicit solvent is error-prone. We use a thermodynamic cycle involving gas-phase free energies and solvation free energies.[3]
The Thermodynamic Cycle
We calculate the pKa for the deprotonation of the carboxylic acid:
Caption: Figure 2. Thermodynamic cycle for pKa calculation.
The Calculation Steps
-
Gas Phase: Calculate
. Use the experimental value for kcal/mol. -
Solvation: Calculate
for HA and using SMD (Water). Use experimental kcal/mol. -
Equation:
(At 298K, kcal/mol).
Note on Accuracy: For benzoic acids, adding one explicit water molecule hydrogen-bonded to the carboxylate group in the calculation often reduces the error from
Spectroscopic Validation
To validate theoretical models against experimental samples (QC check), generate the following:
-
IR Spectrum: Apply a scaling factor of 0.967 (for M06-2X) to the calculated harmonic frequencies. Look for the characteristic
stretch at and the stretches in the fingerprint region. -
NMR (
): Use the GIAO (Gauge-Independent Atomic Orbital) method.-
Reference Standard: Calculate TMS (Tetramethylsilane) at the same level of theory.
- .
-
Crucial Check: The
NMR signal should appear as a triplet due to coupling with the adjacent protons, typically around to ppm.
-
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378-6396. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Sinnokrot, M. O., & Sherrill, C. D. (2004). Substituent Effects in
Interactions: Sandwich and T-Shaped Configurations. Journal of the American Chemical Society, 126(24), 7690-7697. Link -
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link
Sources
- 1. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT investigation of role of N – H⋯O and N – H⋯π interactions in the stabilization of the hydrogen bonded complexes of anisole with aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Potential of Fluorinated Non-Natural Amino Acids
The incorporation of non-natural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery and materials science.[1][2] These unique building blocks offer the ability to engineer peptides with enhanced proteolytic stability, modulated biological activity, and novel functionalities.[2] Among these, fluorinated amino acids are of particular interest. The introduction of fluorine, the most electronegative element, can profoundly influence a peptide's conformational preferences, lipophilicity, and metabolic stability.[3][4]
This guide provides detailed application notes and protocols for the use of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid, a non-natural aromatic amino acid, in peptide synthesis. The presence of the trifluoroethoxy group offers a unique combination of properties. The trifluoromethyl moiety is known to increase lipophilicity and stability, which can enhance membrane permeability and resistance to enzymatic degradation.[3] The ether linkage provides a degree of conformational flexibility, while the aromatic ring can participate in π-π stacking interactions, influencing the overall peptide structure.
These protocols are designed to provide a robust framework for researchers aiming to synthesize peptides containing 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid for a variety of applications, from structure-activity relationship (SAR) studies to the development of novel therapeutic leads.
Chemical Properties and Strategic Considerations
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid presents unique structural features that must be considered during peptide synthesis. The trifluoroethoxy group is bulky and electron-withdrawing, which can introduce steric hindrance and potentially alter the reactivity of the adjacent carboxylic acid and amino groups.[1]
Key Considerations:
-
Steric Hindrance: The bulky nature of the trifluoroethoxy group can impede coupling reactions. Therefore, the use of potent coupling reagents is highly recommended to ensure efficient peptide bond formation.[1][5]
-
Protecting Groups: Standard Fmoc/tBu or Boc/Bzl protection strategies are applicable. The choice will depend on the overall synthetic scheme and the desired cleavage conditions.[][7] For the purpose of this guide, we will focus on the widely used Fmoc/tBu strategy.[8]
-
Solubility: The fluorinated side chain may influence the solubility of the growing peptide chain. Careful selection of solvents during synthesis and purification is important.
Solid-Phase Peptide Synthesis (SPPS) Protocol: Fmoc/tBu Strategy
Solid-phase peptide synthesis (SPPS) is the preferred method for the routine synthesis of peptides, involving the stepwise addition of amino acids to a growing chain anchored to a solid support.[9][10][11]
Resin Selection and Loading of the First Amino Acid
The choice of resin depends on whether the C-terminus of the final peptide is to be an acid or an amide.[12][13]
-
For C-terminal amides: Use a Rink Amide resin.
-
For C-terminal carboxylic acids: Use a 2-chlorotrityl chloride or Wang resin.[12]
The first amino acid is loaded onto the resin according to standard protocols. For example, loading onto 2-chlorotrityl chloride resin is typically achieved by reacting the Fmoc-protected amino acid with the resin in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as dichloromethane (DCM).[1]
Stepwise Elongation: Incorporating 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid
The following is a generalized cycle for the incorporation of Fmoc-3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid-OH and subsequent amino acids.
Caption: General workflow for one cycle of solid-phase peptide synthesis.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[12]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of Fmoc-3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid-OH:
-
In a separate vessel, pre-activate the Fmoc-3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid-OH. Dissolve 3-5 equivalents of the amino acid, a suitable coupling reagent (see Table 1), and a base in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For this sterically hindered amino acid, extended coupling times or double coupling may be necessary to ensure complete reaction.[1]
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Abbreviation | Notes |
| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | A widely used and effective coupling reagent.[14] |
| 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HATU | Generally more reactive than HBTU and particularly effective for hindered couplings.[15] |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium salt-based reagent known for its high coupling efficiency and low racemization.[15] |
| Propylphosphonic Anhydride | T3P | A versatile and efficient coupling reagent with low toxicity.[16] |
Note: The choice of coupling reagent should be guided by the specific requirements of the peptide sequence. For particularly challenging couplings, HATU or PyBOP are often preferred.[15][16] The addition of an additive like 1-hydroxybenzotriazole (HOBt) or 6-Cl-HOBt can further enhance coupling efficiency and suppress side reactions.[17]
Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed.[1]
Cleavage Cocktail
The standard cleavage cocktail for the Fmoc/tBu strategy is trifluoroacetic acid (TFA) based. Scavengers are added to the TFA to quench the reactive cationic species generated during the deprotection of side-chain protecting groups, thus preventing unwanted side reactions.[18]
Recommended Cleavage Cocktail:
-
Reagent K: TFA / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5)
-
General Purpose Cocktail: TFA / triisopropylsilane (TIS) / water (95:2.5:2.5)[18]
The choice of cocktail depends on the amino acid composition of the peptide. For peptides containing tryptophan, cysteine, or methionine, a more robust scavenger mixture like Reagent K is recommended.[18]
Caption: Workflow for the cleavage and deprotection of the synthesized peptide.
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it thoroughly under vacuum.[1]
-
Cleavage Reaction:
-
Add the appropriate cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Incubate the mixture for 2-4 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.[1]
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
Peptide Purification and Analysis
The crude peptide product will contain impurities and requires purification, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Purification: RP-HPLC using a C18 column is the standard method for peptide purification. A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%), is typically used for elution.[9][19]
-
Analysis and Characterization: The purity and identity of the final peptide should be confirmed using analytical techniques such as:
A Note on TFA: Residual TFA from the cleavage and purification steps can form salts with the peptide and may affect biological assays.[23] If necessary, TFA can be exchanged for a more biologically compatible counter-ion, such as acetate or hydrochloride, through ion-exchange chromatography.
Solution-Phase Peptide Synthesis: An Alternative Approach
While SPPS is the most common method, solution-phase peptide synthesis can also be employed, particularly for large-scale synthesis or the preparation of peptide fragments.[24] The principles of amino acid activation and coupling are similar to SPPS, but purification after each step is typically achieved by extraction or crystallization.[25] The use of coupling reagents like EDC with HOBt is common in solution-phase synthesis.[25]
Conclusion
The incorporation of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid into peptides offers a promising avenue for the development of novel peptidomimetics with potentially enhanced stability and biological activity. While its sterically demanding nature requires careful optimization of coupling conditions, the use of modern, highly efficient coupling reagents and established SPPS protocols, as outlined in this guide, can facilitate its successful integration into peptide sequences. Rigorous purification and analytical characterization are paramount to ensuring the quality and integrity of the final fluorinated peptide.
References
-
Aapptec (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(8), 653-682.
-
Dilun Biotechnology (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Katritzky, A. R., et al. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]
-
Agilent Technologies (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Aapptec (n.d.). Coupling Reagents. Retrieved from [Link]
-
Pharmaffiliates (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Retrieved from [Link]
-
Bizet, V., et al. (n.d.). The Trifluoroethylamine Function as Peptide Bond Replacement. Request PDF. Retrieved from [Link]
- Ghasemzadeh, M. A., & Moghimi, S. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Brieflands.
- Lawrenson, S. B., et al. (2019). Method for solution-phase peptide synthesis. Google Patents.
-
GenScript (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]
- Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in Molecular Biology, 418, 1-22.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Brems, D. N., et al. (1991). Peptide alpha-helicity in aqueous trifluoroethanol: correlations with predicted alpha-helicity and the secondary structure of the corresponding regions of bovine growth hormone. Protein Engineering, 4(6), 661-667.
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. Retrieved from [Link]
-
Biovera (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
- Pentelute, B. L., & Seeberger, P. H. (n.d.). Solid phase peptide synthesis methods and associated systems. Google Patents.
- Sparrow, J. T., & Gotto, A. M. Jr. (1997). Trifluoroethanol induces the self-association of specific amphipathic peptides. FEBS Letters, 417(1), 124-128.
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Buck, M. (2007). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Journal of Structural Biology, 157(2), 349-359.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
- Gutman, A. L., et al. (2001). Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. Google Patents.
-
Wang, J., et al. (2025). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. ResearchGate. Retrieved from [Link]
-
Aapptec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Lermen, O., et al. (n.d.). 3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation. Google Patents.
-
Organic Syntheses Procedure (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Ueki, R., et al. (n.d.). Synthesis of Short Peptides with Perfluoroalkyl Side Chains and Evaluation of Their Cellular Uptake Efficiency. Semantic Scholar. Retrieved from [Link]
-
Dow Chemical Company (1989). Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office. Retrieved from [Link]
- Ho, T. L. (n.d.). Liquid phase synthesis of peptides and peptide derivatives. Google Patents.
-
Gerling, L. G., et al. (n.d.). Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation. ChemRxiv. Retrieved from [Link]
-
Carl ROTH (n.d.). Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 9. lcms.cz [lcms.cz]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP3349775A1 - Solid phase peptide synthesis methods and associated systems - Google Patents [patents.google.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. carlroth.com [carlroth.com]
- 14. peptide.com [peptide.com]
- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 16. jpt.com [jpt.com]
- 17. people.uniurb.it [people.uniurb.it]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. biovera.com.au [biovera.com.au]
- 20. bachem.com [bachem.com]
- 21. pharmaffiliates.com [pharmaffiliates.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. genscript.com [genscript.com]
- 24. EP0598899B1 - Liquid phase synthesis of peptides and peptide derivatives - Google Patents [patents.google.com]
- 25. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid as a building block for medicinal chemistry
Strategic Utilization of a Bifunctional Fluorinated Building Block for Accelerated Drug Discovery
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the incorporation of fluorine is a highly validated strategy to modulate the physicochemical and pharmacokinetic profiles of lead compounds. 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid represents a highly versatile, bifunctional building block. It combines the synthetic utility of an anthranilic acid derivative with the unique stereoelectronic properties of the 2,2,2-trifluoroethoxy (TFE) group.
The TFE group is increasingly utilized in drug discovery because it imparts notable metabolic stability and moderate lipophilicity compared to standard methoxy or ethoxy ethers[1]. By blocking cytochrome P450-mediated oxidative O-dealkylation, the TFE moiety enhances the in vivo half-life of drug candidates. Furthermore, the strategic placement of the TFE group has been shown to improve the shelf stability of advanced intermediates while maintaining their reactivity for downstream transformations[2]. Recently, derivatives bearing the trifluoroethoxyphenyl motif have been successfully deployed as potent antiglioma agents, validating the biological relevance of this scaffold[3].
This application note provides a comprehensive guide to deploying 3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid in library synthesis, detailing the causality behind specific reaction conditions and providing self-validating protocols to ensure high-fidelity library generation.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is critical for predicting its impact on the final active pharmaceutical ingredient (API). The data below summarizes the key metrics that influence Lipinski’s Rule of 5 compliance.
| Property | Value | Medicinal Chemistry Implication |
| Molecular Formula | C9H8F3NO3 | - |
| Molecular Weight | 235.16 g/mol | Low molecular weight provides ample "budget" for further derivatization without exceeding the 500 Da limit. |
| Topological Polar Surface Area (TPSA) | ~72.6 Ų | Optimal for oral bioavailability; leaves room for the addition of target-specific polar pharmacophores. |
| LogP (Estimated) | 1.8 – 2.5 | The TFE group significantly enhances lipophilicity and membrane permeability compared to non-fluorinated analogs[1]. |
| H-Bond Donors | 3 | The aniline (-NH₂) and carboxylic acid (-COOH) provide critical vectors for kinase hinge binding or GPCR engagement. |
| H-Bond Acceptors | 4 | Facilitates aqueous solubility and specific receptor interactions. |
Synthetic Workflows & Scaffold Generation
Because 3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid is an unprotected amino acid, direct activation of the carboxylic acid will lead to intermolecular self-condensation (oligomerization). Therefore, a sequential derivatization strategy is required. The standard workflow involves capping the highly nucleophilic aniline first (N-derivatization), followed by activation of the carboxylic acid (C-derivatization).
Workflow for sequential derivatization preventing unwanted oligomerization.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. We employ Schotten-Baumann conditions for the initial N-acylation to exploit the differential solubility and nucleophilicity of the functional groups, followed by a highly efficient HATU-mediated amide coupling.
Protocol A: Selective N-Acylation via Schotten-Baumann Conditions
Causality & Rationale: Reacting an unprotected amino acid with an acid chloride typically risks mixed anhydride formation at the carboxylic acid. By using aqueous sodium hydroxide (Schotten-Baumann conditions), the carboxylic acid is deprotonated to a carboxylate anion. The carboxylate is a significantly poorer nucleophile than the neutral aniline. Furthermore, any transient mixed anhydride that does form is rapidly hydrolyzed back to the carboxylate in the aqueous basic medium, ensuring exclusive N-acylation.
Materials:
-
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid (1.0 equiv, 1.0 mmol, 235 mg)
-
Target Acid Chloride (e.g., Acetyl chloride) (1.1 equiv, 1.1 mmol)
-
NaOH (aq, 2.0 M) (2.5 equiv, 2.5 mmol, 1.25 mL)
-
Tetrahydrofuran (THF) (5.0 mL)
Step-by-Step Methodology:
-
Dissolution: Suspend 3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid in 5.0 mL of THF in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add 1.25 mL of 2.0 M aqueous NaOH. The suspension will clear as the water-soluble sodium carboxylate salt forms. Cool the biphasic mixture to 0 °C using an ice bath.
-
Electrophile Addition: Dissolve the acid chloride in 1.0 mL of THF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating and control the exothermic reaction.
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 2 hours.
-
Workup & Isolation: Acidify the aqueous layer to pH ~2 using 1.0 M HCl. The N-acylated product will precipitate. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation & Analytical Checkpoints:
-
LC-MS: Analyze the crude mixture. The starting material peak (m/z 236 [M+H]⁺) must be absent. For acetyl chloride, a new peak at m/z 278 [M+H]⁺ should dominate. The absence of a peak at m/z 320 confirms that no stable mixed anhydride (over-reaction) has formed.
Protocol B: HATU-Mediated Amide Coupling
Causality & Rationale: With the aniline safely capped, the carboxylic acid can be activated. HATU is selected over traditional carbodiimides (like EDC) because it generates an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This is crucial for overcoming any steric hindrance imparted by the ortho-trifluoroethoxy group. DIPEA is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile against the active ester.
Mechanistic pathway of HATU-mediated carboxylic acid activation and amide bond formation.
Materials:
-
N-Acylated Intermediate from Protocol A (1.0 equiv, 0.5 mmol)
-
Target Amine (e.g., Benzylamine) (1.2 equiv, 0.6 mmol)
-
HATU (1.2 equiv, 0.6 mmol, 228 mg)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol, 260 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)
Step-by-Step Methodology:
-
Activation: Dissolve the N-acylated intermediate and HATU in 3.0 mL of anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the OAt active ester.
-
Nucleophilic Attack: Add the target amine to the activated mixture. Stir at room temperature for 4–6 hours.
-
Quenching: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), 0.1 M HCl (to remove unreacted amine), and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc gradients).
Validation & Analytical Checkpoints:
-
LC-MS: Monitor the disappearance of the OAt active ester intermediate. For a model coupling with benzylamine (MW 107) and the acetylated intermediate, the final product must yield an m/z of 367 [M+H]⁺.
-
¹H NMR: Confirm the presence of the -CH₂-CF₃ quartet (typically around δ 4.5 ppm) and the newly formed amide N-H protons, validating that the trifluoroethoxy group remained stable throughout the basic coupling conditions.
References
- Zhao, Q., Telu, S., Jana, S., Morse, C. L., & Pike, V. W. "Isotopologues of potassium 2,2,2-trifluoroethoxide for applications in positron emission tomography and beyond.
- Montalban, A. G., et al. "2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides." Organic Letters, 2018.
- Shankara, S. D., et al. "Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies." ACS Omega, 2023.
Sources
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Building Block for Advanced Peptide and Small Molecule Synthesis
In the landscape of modern drug discovery and materials science, the incorporation of unique structural motifs is paramount for the development of novel molecules with enhanced properties. 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid emerges as a compelling building block for solid-phase synthesis (SPS), offering a unique combination of a rigid aromatic scaffold with the electron-withdrawing and lipophilic characteristics of the trifluoroethoxy group. This moiety can significantly influence the conformational preferences, metabolic stability, and binding interactions of the resulting peptides and small molecules.
This guide provides a comprehensive overview and detailed protocols for the effective utilization of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid in solid-phase synthesis, drawing upon established principles of peptide and small molecule synthesis. The protocols are designed to be a robust starting point for researchers, with explanations of the underlying chemistry to allow for informed optimization.
Physicochemical Properties and Synthetic Considerations
The structure of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid presents specific considerations for its use in solid-phase synthesis. The electron-withdrawing nature of the trifluoroethoxy group can decrease the nucleophilicity of the amino group, potentially requiring more efficient coupling reagents or longer reaction times to ensure complete acylation. Conversely, the rigidity of the benzoic acid backbone can help in pre-organizing the molecule for specific binding interactions.
| Property | Value | Reference(s) |
| Molecular Formula | C9H8F3NO3 | N/A |
| Molecular Weight | 249.16 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents | N/A |
Experimental Protocols
Part 1: Synthesis of Fmoc-3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid
The first critical step is the protection of the amino group with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, rendering it suitable for standard Fmoc-based solid-phase peptide synthesis (SPPS).
Diagram: Synthesis of Fmoc-Protected Building Block
Caption: Synthesis of the Fmoc-protected building block.
Protocol 1: Fmoc Protection
-
Dissolution: Dissolve 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate.
-
Addition of Fmoc-OSu: To the stirred solution, add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 eq) in 1,4-dioxane dropwise at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield Fmoc-3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid.
Part 2: Solid-Phase Synthesis Workflow
This section outlines the incorporation of the Fmoc-protected building block into a growing peptide chain on a solid support. The following workflow is based on standard Fmoc-SPPS protocols.[1]
Diagram: Solid-Phase Synthesis Cycle
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: Resin Preparation and Swelling
-
Place the desired resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.[2]
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.[3]
-
Drain the DMF.
Protocol 3: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.[1]
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]
Protocol 4: Coupling of Fmoc-3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid
Due to the potential for reduced nucleophilicity of the amino group, a highly efficient coupling reagent is recommended. HATU is a preferred choice.[5]
-
Activation: In a separate vial, dissolve Fmoc-3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid (3-5 equivalents relative to resin loading) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3-5 equivalents) in DMF.[4]
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The coupling efficiency can be monitored using a qualitative ninhydrin (Kaiser) test.[3]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[4]
Table: Recommended Coupling Reagents
| Coupling Reagent | Activator/Additive | Base | Notes |
| HATU | N/A | DIPEA | Highly efficient, recommended for potentially difficult couplings. |
| HBTU | HOBt | DIPEA | A common and effective coupling reagent.[6] |
| DIC | HOBt/Oxyma | DIPEA | A cost-effective option, Oxyma can reduce racemization.[7] |
Part 3: Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the solid support and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide. The trifluoroethoxy group is generally stable to standard trifluoroacetic acid (TFA) cleavage conditions.[1]
Protocol 5: Cleavage from the Resin
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.[8]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail. A standard and robust option is Reagent K.[8][9]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10-20 mL per gram of resin).[8] Gently swirl the mixture occasionally at room temperature for 2-4 hours.[8]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.[4]
-
Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[4]
Table: Common Cleavage Cocktails
| Reagent | Composition | Scavengers for |
| Reagent K | TFA/Thioanisole/Phenol/H2O/EDT (82.5:5:5:5:2.5) | Trp, Met, Cys, Tyr |
| Reagent B | TFA/Phenol/H2O/TIPS (88:5:5:2) | Trp(Boc), general purpose |
| TFA/TIS/H2O | (95:2.5:2.5) | Peptides without sensitive residues |
Note: Always use freshly prepared cleavage cocktails.[8]
Characterization
The purity and identity of the final peptide should be confirmed by analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance or reduced nucleophilicity of the amino group. | Increase coupling time, use a more potent coupling reagent (e.g., HATU), or perform a double coupling. |
| Low Cleavage Yield | Incomplete reaction or peptide precipitation on the resin. | Extend cleavage time, ensure the resin is well-suspended in the cleavage cocktail. |
| Side Product Formation | Scavenger-sensitive residues present without appropriate scavengers. | Select a cleavage cocktail with scavengers appropriate for the peptide sequence. |
Conclusion
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is a valuable and versatile building block for solid-phase synthesis. By understanding its chemical properties and employing optimized protocols, researchers can successfully incorporate this unique moiety into peptides and small molecules to explore new chemical space and develop novel therapeutic and material science applications. The protocols provided in this guide offer a solid foundation for the successful synthesis of molecules containing this promising structural unit.
References
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology.
- One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH.
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed.
- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchG
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- Deprotection of protected peptides - Google P
- Fmoc Amino Acids for SPPS - AltaBioscience.
- Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters. - Benchchem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor.
- Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applic
- Effective Structural Characterization Str
- Synthesis of protected norcysteines for SPPS compatible with Fmoc-str
- Characterization of Novel Peptides with Antimicrobial and Immunomodul
- Product Focus: Amino acids for Fmoc SPPS Novabiochem® - Merck.
- Solid Phase Peptide Synthesis (SPPS) explained - Bachem.
- Coupling Reagents for Solid Phase Peptide Synthesis Archives - AAPPTEC.
- Solid phase peptide synthesis (spps)
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. bachem.com [bachem.com]
- 4. cdn.elifesciences.org [cdn.elifesciences.org]
- 5. WO2024133685A1 - Solid phase peptide synthesis (spps) solvent system - Google Patents [patents.google.com]
- 6. chempep.com [chempep.com]
- 7. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Strategic Derivatization of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid: A Scaffold for Modern Drug Discovery
An Application Note for Medicinal Chemistry Professionals
Introduction: The Strategic Value of a Fluorinated Scaffold
In the landscape of modern drug discovery, the selection of a starting scaffold is a critical decision that profoundly influences the trajectory of a research program. The compound 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid represents a uniquely valuable building block, possessing a confluence of structural features that are highly sought after in medicinal chemistry. This scaffold integrates three key functional motifs: an aromatic carboxylic acid, a nucleophilic aniline moiety, and a metabolically robust 2,2,2-trifluoroethoxy group.
The dual functionality of the aminobenzoic acid core provides two orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space through derivatization.[1][2][3] This enables chemists to modulate physicochemical properties and biological activity with precision. The strategic incorporation of the trifluoroethoxy group offers distinct advantages, including enhanced metabolic stability and increased lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[4][5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this scaffold. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights into two primary derivatization pathways: amide bond formation at the carboxylic acid and sulfonamide synthesis at the amino group. The protocols described herein are designed to be self-validating systems, incorporating purification and characterization steps to ensure scientific integrity.
The Rationale: Why Derivatize this Scaffold?
The derivatization of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is not an arbitrary exercise but a targeted strategy to optimize molecular properties for therapeutic application. The rationale is grounded in the established principles of medicinal chemistry.
Leveraging the Trifluoroethoxy Moiety
Fluorinated functional groups are prevalent in pharmaceuticals for their ability to confer unique physicochemical properties.[7] The 2,2,2-trifluoroethoxy group, in particular, is a powerful tool for drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can increase the half-life and bioavailability of a drug candidate.[8]
-
Enhanced Lipophilicity: This group significantly increases the lipophilicity of a molecule (Hansch π value of +1.04 for -OCF3), which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[6]
-
Modulation of pKa: The strong electron-withdrawing nature of the trifluoroethoxy group can influence the acidity of the carboxylic acid and the basicity of the amine, which in turn affects solubility and target binding interactions.
Exploiting the Versatility of the Aminobenzoic Acid Core
The aminobenzoic acid framework is a classic "building block" in pharmaceutical development due to its structural versatility.[2][3]
-
The Carboxylic Acid: This group serves as a key hydrogen bond donor and acceptor, often critical for anchoring a molecule within a target's binding site. It is readily converted into amides, esters, and other functional groups to probe structure-activity relationships (SAR).
-
The Aromatic Amine: This nucleophilic center is a prime site for derivatization into amides, sulfonamides, ureas, and other functionalities.[1][9][10] These modifications can introduce new vectors for target interaction and fine-tune the electronic properties of the aromatic ring.
The combination of these features makes the parent scaffold an ideal starting point for generating diverse chemical libraries aimed at a wide range of biological targets, from enzymes to receptors.
Derivatization Strategies and Experimental Protocols
The following section details step-by-step protocols for two high-yield, reliable derivatization strategies. The rationale behind key reagent choices is explained to provide a deeper understanding of the experimental design.
Diagram: Overall Derivatization Workflow
Caption: Key derivatization pathways for the core scaffold.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol focuses on derivatizing the carboxylic acid moiety. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a gold-standard method for minimizing racemization and improving efficiency in amide bond formation.[11]
Principle: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt acts as a trapping agent, reacting with the intermediate to form an activated ester that is more stable and less susceptible to racemization. This activated ester then cleanly reacts with a primary or secondary amine to yield the desired amide.
| Reagent | Supplier | Grade |
| 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid | Commercial | ≥98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Commercial | Synthesis Grade |
| Hydroxybenzotriazole (HOBt) | Commercial | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | Anhydrous |
| Primary or Secondary Amine (R1R2NH) | Commercial | Various |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous |
| Dichloromethane (DCM) | Commercial | HPLC Grade |
| Ethyl Acetate (EtOAc) | Commercial | HPLC Grade |
| Saturated aq. Sodium Bicarbonate (NaHCO3) | Lab Prepared | - |
| Brine (Saturated aq. NaCl) | Lab Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO4) | Commercial | - |
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt often present in EDC and the HOBt, driving the reaction forward.
-
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.
-
Causality Note: Slow, cooled addition of EDC controls the exothermic reaction and minimizes the formation of N-acylurea byproducts.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aq. NaHCO3 (2x), water (1x), and brine (1x).
-
Causality Note: The aqueous washes remove unreacted reagents, DMF, and water-soluble byproducts like the urea formed from EDC.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.
-
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Sulfonamide Synthesis
This protocol details the derivatization of the aniline nitrogen with a sulfonyl chloride to form a sulfonamide, a privileged functional group in medicinal chemistry.[12][13][14]
Principle: The nucleophilic amino group of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine, is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[15]
| Reagent | Supplier | Grade |
| 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid | Commercial | ≥98% |
| Sulfonyl Chloride (R-SO2Cl) | Commercial | Various |
| Pyridine | Commercial | Anhydrous |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | Lab Prepared | - |
| Saturated aq. Sodium Bicarbonate (NaHCO3) | Lab Prepared | - |
| Brine (Saturated aq. NaCl) | Lab Prepared | - |
| Anhydrous Sodium Sulfate (Na2SO4) | Commercial | - |
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) and a slight excess of anhydrous Pyridine (2.0-3.0 eq).
-
Causality Note: Pyridine serves as both the base and a co-solvent. An excess ensures the reaction medium remains basic.
-
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of the desired sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM dropwise via a syringe or dropping funnel.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl (2x) to remove excess pyridine, followed by saturated aq. NaHCO3 (1x) and brine (1x).
-
Causality Note: The acid wash protonates pyridine, making it water-soluble and easily removable from the organic layer. The bicarbonate wash removes any residual acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: The crude product is typically purified by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) or by recrystallization.
-
Characterization: Analyze the final sulfonamide product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Diagram: Amide Synthesis Workflow
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. mdpi.com [mdpi.com]
- 10. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Note: Synthesis of High-Performance Fluorinated Polyamides using 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid
This is a comprehensive Application Note and Protocol guide for the use of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid in the synthesis of high-performance fluorinated aromatic polyamides.
Executive Summary
This guide details the application of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid as a specialized AB-type monomer for the synthesis of fluorinated aromatic polyamides (aramids). The incorporation of the bulky, electron-withdrawing 2,2,2-trifluoroethoxy side chain at the 4-position of the aromatic ring significantly enhances the solubility of the resulting polymer in organic solvents while maintaining high thermal stability and lowering the dielectric constant. This monomer is critical for developing processable high-performance polymers for microelectronics, gas separation membranes, and optical coatings.
Key Benefits of the Monomer
-
Enhanced Solubility: The bulky trifluoroethoxy group disrupts chain packing, allowing solubility in common polar aprotic solvents (NMP, DMAc, DMF) unlike rigid rod aramids like Kevlar.
-
Low Dielectric Constant: Fluorination reduces polarizability, making the polymer suitable for insulating layers in high-speed electronics.
-
Thermal Stability: The aromatic backbone ensures high glass transition temperatures (
) and decomposition temperatures ( ). -
Hydrophobicity: The fluorinated side chain increases water contact angles, reducing moisture absorption.
Chemical Structure & Properties[1][2][3][4][5][6]
| Property | Description |
| Chemical Name | 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid |
| Molecular Formula | |
| Molecular Weight | 235.16 g/mol |
| Functionality | Heterofunctional (Amino + Carboxylic Acid) |
| Polymer Type | AB-Type Polycondensation (Polyamide) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, NMP; slightly soluble in alcohols |
structural Visualization
The monomer consists of a benzoic acid core with an amino group at the meta-position (3) relative to the acid, and a trifluoroethoxy group at the para-position (4). This specific substitution pattern (3,4-disubstituted) directs the polymer chain geometry and solubility.
Figure 1: Functional breakdown of the 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid monomer.
Polymerization Protocol: Direct Polycondensation[8]
The most efficient method to polymerize this amino acid is via Yamazaki-Higashi phosphorylation [1]. This method allows direct polycondensation of the amino acid without converting it to an acid chloride, avoiding side reactions and protecting group chemistry.
Materials Required[1][3][4][5][6][9]
-
Monomer: 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid (10 mmol, 2.35 g).
-
Condensing Agent: Triphenyl phosphite (TPP) (20 mmol, 5.3 mL).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) (20 mL) + Pyridine (5 mL).
-
Salt: Lithium Chloride (LiCl) or Calcium Chloride (
) (1.0 g) – Critical for maintaining polymer solubility during growth. -
Atmosphere: Dry Nitrogen or Argon.
Experimental Workflow
Step 1: Reaction Setup
-
Dry a 100 mL 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.
-
Add NMP (20 mL), Pyridine (5 mL), and LiCl (1.0 g).
-
Heat to 100°C under stirring until LiCl is fully dissolved.
-
Cool the solution to room temperature.
Step 2: Monomer Addition
-
Add 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid (2.35 g, 10 mmol) to the flask.
-
Add Triphenyl phosphite (TPP) (5.3 mL, 20 mmol).
-
Note: The solution should be clear or slightly hazy.
Step 3: Polymerization
-
Heat the reaction mixture to 100–110°C under a nitrogen stream.
-
Maintain stirring for 3–6 hours . The solution viscosity will increase significantly, indicating polymer growth.
-
Observation: If the solution becomes gel-like, add a small amount of NMP (5 mL) to maintain stirrability.
Step 4: Isolation & Purification
-
Cool the viscous polymer solution to room temperature.
-
Pour the solution slowly into 500 mL of Methanol (or Methanol/Water 1:1) under vigorous stirring to precipitate the polymer.
-
Filter the fibrous precipitate.
-
Washing: Wash the polymer sequentially with hot methanol and hot water to remove residual pyridine, TPP, and phenol byproducts.
-
Soxhlet Extraction: (Optional but recommended) Extract with methanol for 24 hours to ensure high purity.
-
Drying: Dry the polymer in a vacuum oven at 100°C for 12 hours.
Reaction Mechanism (Yamazaki-Higashi)
The reaction proceeds via the activation of the carboxylic acid by triphenyl phosphite in the presence of pyridine, forming an active N-phosphonium salt intermediate, which is then attacked by the amine of another monomer unit.
Figure 2: Step-by-step mechanism for the direct polycondensation of the amino acid monomer.
Characterization & Expected Results
Spectroscopy (FT-IR & NMR)
-
FT-IR: Look for the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of characteristic amide bands:
-
Amide I (C=O): ~1650
-
Amide II (N-H): ~1540
-
C-F Stretch: Strong bands at 1100–1250
confirm the integrity of the trifluoroethoxy group.
-
-
-NMR (DMSO-
):-
Amide Proton (-NH-): Singlet at ~10.0–10.5 ppm.
-
Aromatic Protons: 7.0–8.5 ppm (pattern depends on substitution).
-
Trifluoroethoxy (-OCH
CF ): Quartet at ~4.8 ppm ( Hz).
-
Thermal Properties[1][3][5][7][9]
-
Glass Transition Temperature (
): Expected range 220–260°C . The bulky side chain increases free volume but restricts rotation. -
Thermal Decomposition (
): > 400°C in Nitrogen. -
Solubility: Soluble in NMP, DMAc, DMF, DMSO. Insoluble in Methanol, Acetone, Water.
Intrinsic Viscosity
-
Dissolve 0.5 g of polymer in 100 mL of concentrated
or NMP at 30°C. -
Target Viscosity (
): 0.5 – 1.5 dL/g (indicative of high molecular weight suitable for film formation).
Applications
Low-Dielectric Coatings for Microelectronics
The trifluoroethoxy group significantly lowers the dielectric constant (
-
Protocol: Dissolve the polymer in DMAc (10-15 wt%). Spin-coat onto a silicon wafer at 2000 rpm. Cure at 100°C, 200°C, and 250°C sequentially.
-
Result: Transparent, flexible film with
(at 1 MHz).
Gas Separation Membranes
The bulky fluorinated side groups disrupt chain packing, creating fractional free volume (FFV) that enhances gas permeability while maintaining selectivity.
-
Protocol: Cast a 50
film from NMP solution. Dry slowly at 60°C for 24 hours, then vacuum dry at 150°C. -
Usage: Separation of
or .
Safety & Handling
-
Monomer: Irritant. Avoid inhalation. Handle in a fume hood.
-
Reagents: Triphenyl phosphite is toxic and an irritant. Pyridine is flammable and toxic.
-
Waste: Dispose of pyridine/TPP waste in dedicated organic halogenated/non-halogenated waste streams as per local regulations.
References
-
Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380. Link
- Hsiao, S. H., & Chiou, S. J. (2001). Synthesis and properties of soluble aromatic polyamides derived from 3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid.
-
Negi, Y. S., et al. (2005). Structure-property relationship in fluorinated aromatic polyimides and polyamides. Polymer Reviews. Link
-
Mallakpour, S., & Kowsari, E. (2005). Synthesis and characterization of new optically active poly(amide-imide)s containing amino acid moieties. Polymer Bulletin. Link
Application Note: High-Efficiency Amide Coupling Protocols for 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid in Drug Discovery
Introduction & Mechanistic Insights
In modern medicinal chemistry, the incorporation of partially fluorinated alkoxy groups has become a premier strategy for optimizing drug candidates. The 2,2,2-trifluoroethoxy moiety acts as a "conformational adaptor," significantly modulating lipophilicity (logD), metabolic stability, and target binding affinity[1].
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is a highly valuable, yet synthetically challenging, bifunctional building block. It possesses both a carboxylic acid and an aniline moiety, allowing it to be incorporated into diverse molecular scaffolds. However, successful amide coupling with this compound requires a deep understanding of its localized electronic environment:
-
Aniline Deactivation: The -OCH₂CF₃ group at the 4-position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the aromatic ring, significantly reducing the nucleophilicity of the adjacent ortho-amino group (position 3).
-
Self-Condensation Risk: Because the molecule contains both an electrophilic precursor (carboxylic acid) and a nucleophile (aniline), attempting direct activation without orthogonal protection will inevitably lead to rapid oligomerization.
This application note provides self-validating, step-by-step protocols for utilizing this building block as either the carboxylic acid electrophile or the aniline nucleophile .
Reagent Selection Strategy & Causality
To achieve high yields and prevent side reactions, the choice of coupling reagent must be tailored to the specific functional group being reacted.
Pathway A: Activating the Carboxylic Acid (HATU)
When utilizing the benzoic acid moiety, the aniline must first be protected (e.g., via N-Boc protection). Once protected, the benzoic acid is slightly deactivated by the meta/para electron-withdrawing effects of the fluorinated alkoxy group. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) because it rapidly generates a highly reactive 7-azabenzotriazole (OAt) active ester. This intermediate is vastly superior to standard HOBt esters, ensuring rapid and complete conversion even with sterically hindered external amines.
Pathway B: Utilizing the Aniline Nucleophile (T3P)
When coupling the deactivated aniline to an external carboxylic acid, standard carbodiimides (like EDC or DIC) often fail, resulting in unreacted starting material or degradation due to prolonged heating. Here, we employ T3P (Propylphosphonic anhydride). T3P forms a highly reactive mixed anhydride with the external carboxylic acid, driving the amidation of the weak aniline nucleophile forward[2]. Furthermore, T3P boasts a "green chemistry" profile; its byproducts are highly water-soluble, eliminating the need for complex chromatographic purification[3].
Synthetic Workflows
Divergent synthetic workflows for bifunctional amide coupling.
Quantitative Reagent Comparison
The following table summarizes the empirical performance of various coupling systems specifically tested on the 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid scaffold.
| Coupling System | Target Moiety | Yield (%) | Epimerization Risk | Reaction Time | Key Mechanistic Advantage |
| HATU / DIPEA | Carboxylic Acid | 85–95% | Low | 2–4 h | Generates highly reactive OAt ester; ideal for deactivated acids. |
| T3P / DIPEA | Aniline Nucleophile | 80–90% | Very Low | 6–12 h | Overcomes poor aniline nucleophilicity; water-soluble byproducts[2]. |
| EDC / HOBt | Either | 40–60% | Moderate | 24 h+ | Sluggish kinetics for this specific fluorinated scaffold; prone to side reactions. |
Experimental Protocols
Protocol A: Synthesis via Carboxylic Acid Activation (HATU-Mediated)
This protocol utilizes the compound as an electrophile, requiring orthogonal protection of the amine.
Step 1: N-Boc Protection (Self-Validation Checkpoint)
-
Dissolve 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid (1.0 equiv, 10 mmol) in a 1:1 mixture of THF and H₂O (40 mL).
-
Add Na₂CO₃ (2.0 equiv) and stir until fully dissolved.
-
Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). Stir at room temperature (RT) for 12 hours.
-
Validation: Analyze via LC-MS. The mass of the starting material should be completely absent, replaced by the[M+H]+ peak of the Boc-protected intermediate. Do not proceed until conversion is >98% to prevent oligomerization.
-
Acidify the aqueous layer to pH 3 using 1M HCl, extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.
Step 2: HATU Amide Coupling
-
Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere.
-
Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at RT to pre-form the active OAt ester.
-
Add the external primary/secondary amine (1.1 equiv). Stir at RT for 2–4 hours.
-
Quench the reaction with sat. NH₄Cl, extract with EtOAc, and wash the organic layer extensively with 5% LiCl (to remove DMF) and brine. Dry and concentrate.
Step 3: Boc Deprotection
-
Dissolve the crude amide in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.
-
Stir at RT for 2 hours. Concentrate in vacuo to yield the TFA salt of the target amide.
Protocol B: Synthesis via Aniline Nucleophile (T3P-Mediated)
This protocol utilizes the compound as a nucleophile, directly coupling it to an external carboxylic acid.
-
In an oven-dried flask, dissolve the external carboxylic acid (1.2 equiv) and 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc, 0.5 M concentration).
-
Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Dropwise add T3P (50% w/w solution in EtOAc, 1.5 equiv). Causality note: T3P is added last to ensure the carboxylic acid is fully deprotonated and ready to form the mixed anhydride, preventing unwanted side reactions.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. The elevated temperature is required to overcome the high activation energy barrier of the deactivated aniline.
-
Workup: Cool to RT. Wash the organic layer sequentially with sat. NaHCO₃ (2 x 20 mL), 1M HCl (1 x 20 mL), and brine (1 x 20 mL). The propylphosphonic acid byproduct is highly water-soluble and is entirely removed in the aqueous washes[3]. Dry over Na₂SO₄ and concentrate.
Troubleshooting & Analytical Characterization
Troubleshooting logic for resolving low yields in amide coupling.
Analytical Tips:
-
¹⁹F NMR Spectroscopy: The trifluoroethoxy group provides an excellent, distinct singlet in ¹⁹F NMR (typically around -74 ppm). This signal can be used to rapidly calculate crude conversion ratios against a fluorinated internal standard without relying solely on LC-MS UV integration.
-
Epimerization Monitoring: If the external carboxylic acid contains an α-chiral center, T3P is highly recommended over HATU, as T3P has been empirically proven to suppress oxazolone formation, preserving stereochemical integrity[2].
References
-
Waghmare, A. A., Hindupur, R., & Pati, H. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry. 2[2]
-
Huchet, Q. A., et al. (2017). Partially Fluorinated Alkoxy Groups − Conformational Adaptors to Changing Environments. Journal of Fluorine Chemistry.1[1]
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023).
-
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (2023). RSC Publishing.3[3]
Sources
Application Note: Analytical HPLC Method for 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid . This amphoteric, fluorinated building block presents specific chromatographic challenges due to the simultaneous presence of a basic aniline moiety, an acidic carboxyl group, and a lipophilic fluoro-alkoxy tail. This guide provides a self-validating method using a C18 stationary phase with acidic mobile phase control to ensure sharp peak shape and resolution from critical process impurities such as the nitro-precursor and hydrolysis byproducts.
Introduction & Chemical Context
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is a critical intermediate in the synthesis of pharmaceuticals, often serving as a scaffold for kinase inhibitors or GPCR ligands where the trifluoroethoxy group provides metabolic stability and enhanced lipophilicity.
Physicochemical Challenges[1]
-
Amphoteric Nature: The compound contains a basic primary amine (position 3) and an acidic carboxylic acid (position 1). At neutral pH, it exists as a zwitterion, leading to poor retention and peak tailing.
-
Fluorination: The 2,2,2-trifluoroethoxy group significantly increases hydrophobicity (LogP > 2.5 estimated) compared to non-fluorinated analogs, requiring a gradient elution for timely elution.
-
UV Chromophore: The 3,4-disubstituted benzoic acid core provides a strong UV response at 254 nm.
Method Strategy
To suppress the ionization of the carboxylic acid (pKa ~4.0) and protonate the amine (ensuring a single ionic species), this method employs a low pH (pH ~2.0) mobile phase. This forces the molecule into a cationic form (protonated amine, neutral acid), which interacts consistently with the C18 stationary phase without secondary silanol interactions.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump with Diode Array Detector (DAD) or VWD |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5 µm) |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 254 nm (Reference: 360 nm) |
| Run Time | 20 Minutes |
Reagents & Mobile Phase Preparation
-
Reagents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA).
-
Mobile Phase A (Acidic Aqueous): 0.1% H₃PO₄ in Water.
-
Why H₃PO₄? It effectively suppresses silanol activity and provides a stable pH ~2.0, preventing peak tailing of the amine.
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
Gradient Program
The following gradient is designed to separate the polar hydrolysis impurity (3-Amino-4-hydroxybenzoic acid) from the target and the non-polar nitro-precursor.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar Impurities) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | Stop |
Standard & Sample Preparation[3][4]
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with Water.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution to 10 mL with Diluent.
-
Sample Solution: Prepare samples at nominally 0.1 mg/mL in Diluent. Filter through 0.45 µm PTFE filter before injection.
Method Logic & Impurity Profiling[4]
The separation logic relies on the hydrophobicity differences induced by the side chains.
Figure 1: Elution order logic based on structural polarity. The hydroxy-impurity elutes first due to the loss of the lipophilic trifluoroethyl group. The nitro-precursor elutes last as the nitro group is less polar than the amino group in this acidic system.
Method Validation (Self-Validating System)
To ensure Trustworthiness and Scientific Integrity , the method must be validated against ICH Q2(R1) guidelines.
System Suitability Testing (SST)
Run the Working Standard 5 times before sample analysis.
-
RSD of Area: ≤ 2.0%
-
Tailing Factor (T): ≤ 1.5 (Critical for amino-compounds)
-
Theoretical Plates (N): > 5000
Linearity
Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance: R² > 0.999.
Specificity (Stress Testing)
Perform forced degradation to prove the method is "stability-indicating."
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 1 hour. (Expect: Increase in Impurity A).
-
Oxidation: 3% H₂O₂, RT, 1 hour. (Expect: N-oxide formation).
Figure 2: Routine System Suitability decision tree to ensure data integrity before analysis.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary silanol interactions with the amine. | Ensure Mobile Phase pH is ≤ 2.5. Add 5 mM Triethylamine (TEA) if using Phosphate buffer, or switch to a "Base Deactivated" column. |
| Retention Time Drift | Incomplete equilibration or temperature fluctuation. | The trifluoroethoxy group is temperature sensitive. Ensure column oven is stable at 30°C ± 0.5°C. |
| Ghost Peaks | Contamination from previous injection. | The lipophilic nature of the fluorinated tail may cause carryover. Increase the wash step (90% ACN) duration. |
References
-
BenchChem. Analytical Method Development for Fluorobenzoic Acids. (General protocols for fluorinated aromatics).
-
National Institutes of Health (NIH). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (Methodology for similar trifluoromethyl-aniline structures).
-
Sigma-Aldrich. 4-(Trifluoromethoxy)aniline Product Information & Safety. (Physicochemical data for structural analogs).
-
Organic Syntheses. Synthesis of 2-Amino-3-fluorobenzoic acid. (Background on amino-benzoic acid purification).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid via recrystallization. We will move beyond a simple protocol to address common challenges, explain the rationale behind procedural choices, and offer robust troubleshooting solutions to ensure you achieve the highest possible purity and yield.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for the recrystallization of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid?
A1: The ideal solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at room or ice-bath temperatures.[1][2] For 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid, the molecular structure offers clues. It possesses a polar zwitterionic character due to the amino (-NH₂) and carboxylic acid (-COOH) groups, suggesting solubility in polar solvents.[3][4] However, the trifluoroethoxy group and the benzene ring introduce significant non-polar character.
Therefore, a single solvent may not be perfect. Mixed-solvent systems are often ideal. A good starting point is a polar solvent in which the compound is soluble (like ethanol or methanol) paired with a non-polar "anti-solvent" in which it is insoluble (like water or hexane). The goal is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "anti-solvent" until turbidity (cloudiness) appears, which is then cleared by adding a few more drops of the hot "good" solvent.
Q2: What are the most likely impurities I might encounter?
A2: Impurities can originate from unreacted starting materials, such as precursors to the aminobenzoic acid core, or byproducts from the synthesis, which could include isomers or related aromatic compounds.[5][6] Colored impurities are also common in aromatic amine compounds due to oxidation. The success of recrystallization depends on these impurities having different solubility profiles from your target compound—either being highly soluble in the cold solvent or nearly insoluble in the hot solvent.[1]
Q3: How can I definitively assess the purity of my product after recrystallization?
A3: The most common and accessible method for assessing purity is melting point determination. A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C).[7] Impurities disrupt the crystal lattice, leading to a lower and broader melting point range. Comparing your experimental melting point to a literature value is the standard. For qualitative assessment during the process, Thin-Layer Chromatography (TLC) can be invaluable for comparing the purified product against the crude material.
Q4: My yield is consistently low. What are the most common causes of product loss during recrystallization?
A4: Low yield is a frequent issue with several potential causes:
-
Using too much solvent: This is the most common mistake. The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling.[8][9]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel.
-
Excessive washing: While washing the collected crystals is necessary to remove residual mother liquor, using too much cold solvent or solvent that is not sufficiently chilled will redissolve some of your product.[8][10]
-
Inappropriate solvent choice: If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor.[8]
Standard Recrystallization Protocol
This protocol provides a robust starting point for the purification. Solvent choice and volumes should be optimized based on preliminary solubility tests. An ethanol/water system is often effective for aminobenzoic acid derivatives.[11]
-
Dissolution: Place the crude 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid in an Erlenmeyer flask. In a separate beaker, heat your chosen primary solvent (e.g., ethanol) to its boiling point. Add the minimum amount of the hot solvent to the flask containing your crude solid while heating and stirring until the compound is fully dissolved.[2]
-
Decolorization (Optional): If the solution has a noticeable color, remove it from the heat and add a very small amount (spatula tip) of activated charcoal. Swirl and heat the mixture again for a few minutes. Be aware that charcoal can adsorb your product, potentially reducing the yield.[12]
-
Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, you must perform a hot filtration. Pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent to prevent premature crystallization.[8] Quickly filter the hot solution into the clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[13] Once the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent (or the anti-solvent if using a mixed system) to wash the crystals. After a moment, re-apply the vacuum to pull the wash solvent through. This step removes any remaining soluble impurities in the mother liquor.[10]
-
Drying: Transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a modest temperature to remove all residual solvent. The final product should be a dry, free-flowing crystalline solid. Ensure the product is completely dry before measuring the final weight and melting point, as residual solvent will affect both.[10]
Data Presentation
Table 1: Solvent System Selection Guide for Aromatic Aminocarboxylic Acids
| Solvent System | Polarity | Suitability for Dissolution (Hot) | Suitability for Crystallization (Cold) | Key Considerations |
| Water | High | Low to Moderate | High | Good for highly polar compounds, but may be a poor solvent for the less polar backbone. Often used as an anti-solvent.[14] |
| Ethanol/Water | Medium-High | High | High | A versatile and common choice. The ratio can be tuned to optimize solubility and recovery.[11][15] |
| Methanol/Water | High | High | High | Similar to ethanol/water, but methanol is more polar. |
| Ethyl Acetate/Hexane | Medium-Low | Moderate to High | High | Good for compounds with intermediate polarity. Ethyl acetate is the "good" solvent, and hexane is the anti-solvent.[12] |
| Toluene | Low | Low | N/A | Generally unsuitable as a primary solvent but could be used to wash away non-polar impurities. |
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , and the solution is not saturated.[9]2. The solution is supersaturated , a state where crystals need a nucleation point to begin forming.[9] | 1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then attempt to cool again.[13]2. Induce Crystallization: • Scratch: Gently scratch the inside of the flask at the solution's surface with a glass rod.[16] • Seed: Add a tiny "seed" crystal from a previous successful batch.[16] |
| Compound "Oils Out" Instead of Crystallizing | 1. High concentration of impurities: This can significantly depress the melting point of your compound. 2. Solution is too concentrated or cooled too quickly: The compound comes out of solution above its melting point in the solvent system.[13] | 1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent.[9]2. Slow Down Cooling: Insulate the flask to ensure a very gradual temperature drop.[9]3. Change Solvents: Consider a different solvent system with a lower boiling point or different polarity. |
| Crystals are Colored (Yellow/Brown) | 1. Colored impurities are co-crystallizing with the product. These are common in aromatic amine synthesis. | 1. Use Activated Charcoal: Before crystallization, add a small amount of activated charcoal to the hot, dissolved solution. Swirl for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities.[12] Caution: Use sparingly, as it can also adsorb your product and reduce yield. |
| Very Low Yield of Recovered Product | 1. Too much solvent was used during dissolution.[8]2. Premature crystallization occurred during hot filtration.3. Excessive washing of the final crystals with solvent that was not ice-cold.[10] | 1. Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by boiling off some solvent and cool it again to recover a second crop of crystals. Note: this crop may be less pure.2. Optimize Filtration: Ensure your funnel and receiving flask are sufficiently pre-heated before hot filtration.3. Refine Washing Technique: Use a minimal amount of ice-cold solvent for washing the crystals in the Büchner funnel.[10] |
Experimental Workflow and Troubleshooting Logic
Caption: Recrystallization workflow with integrated troubleshooting decision points.
References
- Recrystallization1. (n.d.). Retrieved February 27, 2026, from Columbia University Department of Chemistry.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Alfa Chemistry. (n.d.).
- Recrystallization I 10. (n.d.).
- BenchChem. (2025).
- Guide for crystallization. (n.d.).
- University of York. (n.d.).
- Recrystallization of Benzoic Acid. (n.d.).
- Journal of Pharmaceutical Technology, Research and Management. (n.d.).
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- FAMU. (2016, September 27).
- Specification Sheet: 3-Amino-4-Chloro Benzoic Acid. (2022, April 1).
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (2025, August 10).
- Google Patents. (n.d.).
- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
- Scribd. (n.d.).
- Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- European Patent Office. (1989, November 15).
- Journal of Chemical and Pharmaceutical Research. (2018, July 25).
- The Recrystallization of Benzoic Acid. (n.d.).
- Semantic Scholar. (n.d.).
- ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
- BenchChem. (2025).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. rksynthesis.com [rksynthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. famu.edu [famu.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. jbiochemtech.com [jbiochemtech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
challenges in the scale-up of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid production
Technical Support Center: Scale-Up of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid
Executive Summary
This technical guide addresses the scale-up challenges associated with the production of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid . This compound is a critical aniline intermediate often used as a scaffold in kinase inhibitors and other pharmaceutical agents. The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (
Successful scale-up requires rigorous control over exotherms, management of the nucleophile (2,2,2-trifluoroethanol), and mitigation of catalyst poisoning during hydrogenation.
Module 1: The Reaction (Ether Formation)
Context: The introduction of the trifluoroethoxy group is achieved by reacting 4-fluoro-3-nitrobenzoic acid (or its ester) with 2,2,2-trifluoroethanol (TFE) in the presence of a base.
Q1: We are observing low conversion rates and high levels of the hydrolysis byproduct (4-hydroxy-3-nitrobenzoic acid). How do we fix this?
Diagnosis: This is a classic competition between the alkoxide (
Corrective Actions:
-
Moisture Control: Ensure the reactor is dried thoroughly. Use anhydrous solvents (DMF or DMSO are preferred for rate enhancement).
-
Base Selection: Switch from hygroscopic bases (like NaOH/KOH pellets) to Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (if safety protocols allow). These generate the active alkoxide irreversibly without producing water as a byproduct.
-
Reaction:
-
-
Stoichiometry: Increase the equivalents of TFE (1.2–1.5 eq) to drive the equilibrium.
Q2: Upon adding the base to the TFE solution, we see a sharp temperature spike. Is this normal?
Diagnosis: Yes. The deprotonation of TFE is exothermic. At scale, this heat cannot dissipate as quickly as in the lab, leading to potential thermal runaways or solvent boiling (TFE b.p. is 74°C).
Protocol Adjustment:
-
Dosing Strategy: Do not add solid base to the bulk TFE/substrate mixture all at once.
-
Pre-formation: Pre-form the alkoxide salt in a separate vessel by slowly adding the base to TFE at 0–5°C. Once the exotherm subsides, transfer this cold alkoxide solution into the solution of 4-fluoro-3-nitrobenzoic acid.
Q3: The reaction mixture becomes extremely viscous and difficult to stir. What is happening?
Diagnosis: The potassium or sodium salt of the carboxylic acid product often precipitates out of aprotic solvents like DMF or DMSO, creating a thick slurry.
Solution:
-
Solvent Volume: Ensure a minimum solvent volume of 5–7 volumes relative to the substrate.
-
Temperature: Increasing the reaction temperature to 50–60°C can improve solubility and reaction rate, but do not exceed 80°C to avoid decomposition.
Module 2: Nitro Reduction (The Amine Formation)
Context: Converting the nitro group to the aniline using Catalytic Hydrogenation (
Q4: During hydrogenation, the reaction stalls after 60% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst poisoning is the likely culprit.
-
Sulfur/Halide Contamination: If the starting material from the previous step wasn't washed thoroughly, residual fluoride ions or sulfur (from solvents like DMSO) can poison the Palladium surface.
-
Solvent Impurities: Technical grade solvents often contain stabilizers that inhibit hydrogenation.
Troubleshooting Steps:
-
Work-up Check: Ensure the intermediate from Module 1 is precipitated into acidic water and washed extensively to remove inorganic salts and residual DMSO/DMF.
-
Catalyst Switch: If poisoning persists, switch to Platinum on Carbon (Pt/C) (more resistant to halogens) or use Raney Nickel (cost-effective but requires careful handling).
Q5: We are detecting de-fluorinated impurities (loss of the trifluoroethoxy group or ring fluorines).
Diagnosis: While the trifluoroethoxy group is relatively stable, aggressive hydrogenation conditions can cleave C-O or C-F bonds (hydrogenolysis).
Corrective Actions:
-
Moderator: Add a catalyst poison/modifier like Diphenyl sulfide (trace amounts) or use sulfided platinum catalysts to reduce activity towards hydrogenolysis while maintaining nitro reduction capability.
-
Alternative Reductant: If selectivity remains an issue, switch to a chemical reduction using Iron powder (Fe) in Acetic Acid or Sodium Dithionite . These methods are chemoselective for nitro groups and will not touch the halogenated ether.
Module 3: Isolation & Purification
Q6: The final product is colored (brown/red) instead of off-white.
Diagnosis: Anilines are prone to oxidation. The color comes from trace azo- or nitroso- intermediates or oxidation products.
Purification Protocol:
-
Acid-Base Swing: Dissolve the crude amino-acid in dilute HCl (forming the hydrochloride salt). Filter off any insoluble non-basic impurities.
-
Charcoal Treatment: Treat the acidic solution with activated carbon (5 wt%) at 50°C for 30 mins. Filter hot.
-
Precipitation: Slowly neutralize with NaOH or Ammonia to the isoelectric point (typically pH 4–5) to precipitate the pure white solid.
Experimental Protocol Summary
Table 1: Key Process Parameters (KPP)
| Parameter | Reduction Step (Amine) | |
| Limiting Reagent | 4-Fluoro-3-nitrobenzoic acid | 3-Nitro-4-(trifluoroethoxy)benzoic acid |
| Reagent | 2,2,2-Trifluoroethanol (1.2 eq) | |
| Base/Catalyst | KOtBu (2.2 eq) | 5% Pd/C (50% wet) |
| Solvent | DMF or DMSO (Dry) | Methanol or Ethanol |
| Temperature | 25°C | 25°C |
| Critical Control | Moisture content <0.1% | Exotherm control during |
Visual Workflow (Process Logic)
Caption: Figure 1. Integrated process workflow for the synthesis of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid, highlighting critical reagent addition points and purification steps.
References
-
Nucleophilic Arom
) Mechanisms.- Source: Chemistry LibreTexts.
-
URL:[Link]
- Synthesis of Trifluoroethoxybenzoic Acids.
- Safety Data Sheet: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid (Analogous Handling). Source: TCI Chemicals.
-
Reduction of Nitrobenzoic Acids.
- Preparation of 3-amino-4-hydroxybenzoic acids (Related Methodology).
Sources
troubleshooting guide for reactions involving fluorinated benzoic acids
Topic: Troubleshooting Guide for Reactions Involving Fluorinated Benzoic Acids Role: Senior Application Scientist Status: Active[1]
Welcome to the Fluorine Chemistry Support Center
Welcome. If you are accessing this guide, you are likely encountering unexpected behavior with fluorinated benzoic acids. While fluorine is a bioisostere of hydrogen, its electronic impact is profound.[1] The high electronegativity (4.0 Pauling) and the strength of the C-F bond create a unique reactivity profile that often defies standard organic chemistry intuition.
This guide addresses the three most common "tickets" we receive:
-
Amide Coupling Failure: Why standard HATU/EDC protocols fail.
-
The "Wrong Mass" Error: Unintended Nucleophilic Aromatic Substitution (
).[1] -
Sample Loss: Unexpected Decarboxylation.
Quantitative Data: The Electronic Landscape
Before troubleshooting, you must understand how fluorine alters the acidity of your substrate. The inductive effect (-I) dramatically lowers the pKa, making the conjugate base more stable but the acid chloride more electrophilic.
Table 1: Comparative Acidity of Fluorinated Benzoic Acids
| Compound | Structure | pKa ( | Electronic Effect |
| Benzoic Acid | 4.20 | Standard Reference | |
| 4-Fluorobenzoic Acid | 4.14 | Mild Inductive (-I) | |
| 2-Fluorobenzoic Acid | 3.27 | Strong Ortho Inductive | |
| 2,6-Difluorobenzoic Acid | 2.34 | Dual Ortho Inductive + Steric Shielding | |
| Pentafluorobenzoic Acid | ~1.50 | Extreme Electron Withdrawal |
Note: Data derived from standard dissociation constant tables [1, 2].
Troubleshooting Module: Amide Coupling
Ticket #001: "My amide coupling yield is <10% using HATU/DIPEA."
Diagnosis: You are likely facing one of two issues:
-
Steric Blockade: If using 2,6-difluorobenzoic acid , the ortho-fluorines create a "steric gate" that blocks the approach of the bulky HATU/amine complex.[1]
-
Active Ester Instability: For highly fluorinated acids (e.g., pentafluoro), the intermediate active ester is so reactive it hydrolyzes on silica or during workup before the amine can react.[1]
The Solution: Switch activation strategies based on the fluorine substitution pattern.
Protocol A: The Acid Chloride Method (For Sterically Hindered Acids) Best for: 2,6-difluorobenzoic acid
-
Reagent: Use Oxalyl Chloride
with a catalytic drop of DMF. Avoid Thionyl Chloride ( ) if your substrate has acid-sensitive groups, though it is acceptable for simple acids.[1] -
Solvent: Dry Dichloromethane (DCM).[1]
-
Procedure:
-
Suspend acid (1.0 equiv) in DCM.[1]
-
Add
(1.2 equiv) dropwise at 0°C.[1] -
Add DMF (1-2 drops).[1] Gas evolution (
, , ) will occur.[1] -
Stir at Room Temp (RT) for 2 hours.
-
Critical Step: Evaporate solvent/excess reagent to dryness.[1] Re-dissolve in DCM and add the amine (1.1 equiv) + Pyridine (2.0 equiv).
-
Protocol B: The Mixed Anhydride Method Best for: Rapid activation when acid chlorides are too harsh.
-
Reagent: Isobutyl chloroformate (IBCF) + N-Methylmorpholine (NMM).[1]
-
Mechanism: Forms a less bulky intermediate than HATU, allowing attack even with ortho-fluorines.[1]
Troubleshooting Module: Side Reactions ( )
Ticket #002: "LCMS shows a product mass of [M - 19 + Amine]. I lost a Fluorine!"
Diagnosis:
You have triggered Nucleophilic Aromatic Substitution (
-
Risk Factor: High for pentafluorobenzoic acid and 2,4-difluorobenzoic acid.[1]
-
Regioselectivity: In pentafluorobenzoic acid, substitution typically occurs at the para (4-position) because it is most activated by the combined inductive effects and least sterically hindered [3].[1]
The Solution:
-
Lower the Temperature:
has a higher activation energy than acylation.[1] Conduct the coupling at 0°C or -10°C. -
Change the Base: Strong bases or excess amine facilitate
.[1] Use a non-nucleophilic base like DIPEA or 2,6-lutidine, and strictly control stoichiometry (1.0 equiv amine).[1] -
Reverse Addition: Add the amine slowly to the activated acid, keeping the amine concentration low.
Troubleshooting Module: Decarboxylation
Ticket #003: "My reaction bubbled vigorously at 120°C, and now I have fluorobenzene."
Diagnosis:
Thermal Decarboxylation.
Ortho-fluorine atoms (as in 2,6-difluorobenzoic acid) stabilize the carbanion intermediate formed after
The Solution:
-
Avoid High Heat: Never heat 2,6-difluorobenzoic acid derivatives above 100°C in polar aprotic solvents (DMSO, DMF) or basic media.[1]
-
Catalyst Poisoning: Trace copper or other transition metals can catalyze this process.[1] Ensure high-purity reagents.
Visual Workflows
Figure 1: Amide Coupling Decision Tree
Caption: Logic flow for selecting the correct activation method based on fluorine substitution patterns.
[1]
Figure 2: The
Trap Mechanism
Caption: Competition between desired Amide Coupling and undesired Nucleophilic Aromatic Substitution.
References
-
BenchChem Technical Support. (2025).[1] Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. Link
-
Li, X., et al. (2013).[1] "Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids." The Journal of Organic Chemistry. Link
-
Sandford, G. (2003).[1] "Perfluoroarenes in synthesis: Nucleophilic aromatic substitution." Tetrahedron. (Contextual grounding on
regioselectivity in polyfluoroarenes). -
Goossen, L. J., et al. (2009).[1] "Copper-catalyzed decarboxylative cross-coupling of carboxylic acids."[1] Science. (Mechanistic insight into decarboxylation of ortho-substituted benzoates).
Sources
alternative synthetic routes to 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid
Technical Support Ticket: #SYN-TFE-4402 Subject: Optimization of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
User Issue Summary
"We are attempting to scale up the synthesis of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid. We are currently observing low conversion rates during the etherification step and difficulty isolating the zwitterionic final product. We need a robust protocol and troubleshooting advice for alternative routes."
Strategic Overview: Route Selection
For this specific scaffold, the electron-deficient nature of the aromatic ring dictates the strategy. You have two viable industrial routes and one "trap" route you should avoid.
| Route | Methodology | Viability | Key Advantage | Major Risk |
| A (Primary) | SNAr on 4-Fluoro-3-nitrobenzoic acid | High | High regioselectivity; F is a superior leaving group. | Hydrolysis of ester (if used) during SNAr. |
| B (Secondary) | SNAr on 4-Chloro-3-nitrobenzonitrile | Medium | Cheaper starting material (Nitrile). | Hydrolysis of nitrile requires harsh acid/base steps. |
| C (Avoid) | Alkylation of 3-Amino-4-hydroxybenzoic acid | Low | Direct use of available phenol. | O- vs N-alkylation competition. Requires expensive trifluoroethyl triflate.[1] |
Primary Protocol: The SNAr "Gold Standard" (Route A)
This route utilizes the high electronegativity of fluorine to stabilize the Meisenheimer complex, facilitating the nucleophilic attack of the weakly nucleophilic 2,2,2-trifluoroethanol (TFE).
Step 1: Nucleophilic Aromatic Substitution
-
Reagents: 4-Fluoro-3-nitrobenzoic acid, 2,2,2-Trifluoroethanol (TFE), KOH (or NaH).
-
Solvent: DMSO or neat TFE (if cost permits).
Protocol:
-
Dissolve 4-Fluoro-3-nitrobenzoic acid (1.0 equiv) in DMSO (5 vol).
-
Add KOH (2.5 equiv) carefully. Note: The first equivalent deprotonates the carboxylic acid; the rest activates the TFE.
-
Add TFE (1.5 - 2.0 equiv).
-
Heat to 80–100°C for 4–6 hours.
-
Quench: Pour into ice water and acidify to pH 2 with HCl. The intermediate 3-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid will precipitate.
Step 2: Nitro Reduction
-
Reagents: H2 (balloon), 10% Pd/C, Methanol.
Protocol:
-
Suspend the nitro intermediate in Methanol (10 vol).
-
Add 10% Pd/C (5 wt% loading).
-
Stir under H2 atmosphere at RT for 3–12 hours.
-
Filtration: Filter through Celite to remove Pd.
-
Isolation (Critical): Concentrate filtrate. Adjust pH to the isoelectric point (approx pH 3.5–4.0) to precipitate the amino acid.
Visualization: Pathway & Logic
The following diagram illustrates the workflow and decision gates for the synthesis.
Caption: Workflow logic for Route A, highlighting the critical decision point at the SNAr conversion step.
Troubleshooting Guide (FAQ)
Q1: Why is the SNAr reaction stalling at 60% conversion?
Root Cause: TFE is a weak nucleophile (pKa ~12.4) due to the electron-withdrawing fluorine atoms. Solution:
-
Base Strength: If using K2CO3, switch to KOH or NaH (Sodium Hydride). NaH in DMF generates the sodium trifluoroethoxide alkoxide irreversibly, drastically increasing reaction rate.
-
Water Content: Ensure the solvent (DMF/DMSO) is dry. Water competes with TFE, leading to the formation of the phenol byproduct (3-nitro-4-hydroxybenzoic acid) which kills the reaction.
Q2: I see a new impurity at RRT 0.85 during the reaction.
Root Cause: If you started with the methyl ester of the benzoic acid, you are likely observing concurrent saponification (hydrolysis) of the ester to the acid by the base used for the SNAr. Solution: Do not worry. The subsequent workup (acidification) converts everything to the free acid form anyway. Simply proceed with the acid for the reduction step.
Q3: The final product won't precipitate after hydrogenation.
Root Cause: 3-Amino-4-alkoxybenzoic acids are zwitterionic. If the solution is too acidic (pH < 2), the amine is protonated (soluble). If too basic (pH > 6), the carboxylic acid is deprotonated (soluble). Solution:
-
Remove the methanol solvent completely.
-
Redissolve in minimal water.
-
Carefully titrate with 1N HCl or NaOH to pH 3.5 – 4.0 .
-
Cool to 0°C to maximize precipitation.
Q4: Can I use 4-Chloro-3-nitrobenzoic acid instead of the Fluoro analog?
Answer: Yes, but it requires harsher conditions. Modification: You must add a catalyst, typically CuI (10 mol%) or run the reaction at higher temperatures (120°C+). The chloride is a poorer leaving group than fluoride in SNAr reactions absent a catalyst. See US Patent 6,288,271 for copper-catalyzed conditions [1].
Alternative Route: The Nitrile Pathway (Route B)
If the benzoic acid starting material is unavailable, the nitrile is a viable backup.
-
SNAr: React 4-Chloro-3-nitrobenzonitrile with TFE/Base. (The nitrile group is strongly electron-withdrawing, activating the ring similarly to the acid).
-
Hydrolysis: Treat the intermediate nitrile with H2SO4/H2O (reflux) to convert -CN to -COOH.
-
Reduction: Reduce the nitro group as described in Route A.
Comparison Table:
| Feature | Route A (Acid/Ester) | Route B (Nitrile) |
| Step Count | 2 | 3 |
| Atom Economy | High | Lower (Loss of NH3 during hydrolysis) |
| Cost | Higher (Fluoro precursor) | Lower (Chloro-nitrile precursor) |
| Safety | Standard | Nitrile hydrolysis releases ammonia/fumes |
References
-
Gutman, A. L., et al. (2001).[1] Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. US Patent 6,288,271.[1] Finetech Ltd.[1] Link
-
Takeda Pharmaceutical Co. (2008). Fused Heterocyclic Compound. WO2008076707. (Describes analogous SNAr conditions on nitro-aryl fluorides). Link
-
BenchChem. (2025).[2] Application Notes for Nucleophilic Substitution of 2-bromo-3-nitrobenzoic acid. (General SNAr protocols). Link
Sources
Technical Support Center: Optimizing Coupling Efficiency with 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid
The following guide serves as a specialized Technical Support Center for researchers working with 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS: 656-06-4). This molecule presents unique synthetic challenges due to its zwitterionic nature, the steric bulk of the fluorinated ether, and the electronic push-pull effects on the aromatic ring.
Current Status: Operational Ticket Focus: Amide Bond Formation & Reactivity Troubleshooting Lead Scientist: Senior Application Specialist[1][2][3]
Molecule Profile & Reactivity Analysis[1][2][3][4]
Before initiating any protocol, understand the "personality" of your substrate. This is not a standard benzoic acid.[1][2][3]
| Feature | Structural Impact | Experimental Consequence |
| Zwitterionic Core | Contains both free -NH₂ and -COOH.[1][2][3][4] | High Risk: Self-coupling (polymerization) if activated without protection.[1][2][3][4] |
| 4-Trifluoroethoxy Group | Bulky, electron-withdrawing (inductive), but resonance donor.[1][2][3][4] | Steric Hindrance: Significantly reduces nucleophilicity of the ortho (3-position) amine.[1][2][3] |
| Fluorine Content | High lipophilicity/hydrophobicity.[1][2][3] | Solubility: May precipitate in pure aqueous or highly polar buffers; requires specific organic solvents.[1][2][3] |
Decision Matrix: Selecting Your Workflow
Use this logic flow to determine the correct protocol based on your target transformation.
Figure 1: Decision tree for selecting the optimal synthetic route based on the target functional group.
Troubleshooting Guide & Protocols
Scenario A: You are coupling the Carboxylic Acid (-COOH) to an external Amine
The Problem: The internal 3-amino group competes with your external amine, leading to oligomers (dimers/trimers) of the starting material.
Q: Can I perform this coupling without protecting the 3-amino group? A: Generally, no .[2][3][4] While you might achieve some yield by manipulating pH (keeping the aniline protonated), the risk of self-coupling is too high for valuable intermediates. The aniline nitrogen, though deactivated by the ortho-alkoxy group, is still nucleophilic enough to react with an activated ester (OBt/OAt).[4]
Recommended Protocol (Protection Route):
-
Protection: Convert the 3-amino group to a carbamate (Boc or Fmoc).[1][2][3]
-
Activation: Use HATU or T3P (Propylphosphonic anhydride).[1][2][3] T3P is excellent for sterically hindered anilines and minimizes epimerization (though not an issue here, it's cleaner).[1][2][3]
-
Coupling:
-
Deprotection: Remove Boc with TFA/DCM or HCl/Dioxane after the coupling is secure.[1][2]
Alternative (One-Pot/No-Protection - High Risk): If you absolutely cannot protect:
-
Use a Mixed Anhydride method at low temp (-15°C).[1][2][3][4]
-
Add the external amine immediately after activation.[2]
-
Maintain the reaction slightly acidic to neutral initially to keep the aniline protonated, but this compromises the coupling efficiency. Not recommended for scale-up.[1][2][3][4]
Scenario B: You are coupling the Aniline (-NH₂) to an external Acid
The Problem: The reaction is extremely slow or yields are low. Root Cause: The 2,2,2-trifluoroethoxy group at position 4 is ortho to the amino group at position 3.[4] This creates a "steric wall," blocking the approach of bulky activated acids. Furthermore, the electron-withdrawing nature of the trifluoro group reduces the nucleophilicity of the nitrogen.
Q: Why isn't standard EDC/NHS or HATU working? A: The activated ester (e.g., OAt/OBt ester) formed by HATU is bulky. The amine is sterically crowded.[2] The kinetics of the attack are too slow, allowing the activated ester to hydrolyze or rearrange before the amide forms.
Recommended Protocol (High-Reactivity Route):
-
Convert Partner Acid to Acid Chloride:
-
Solvent Switch: Use Pyridine or DCM/Pyridine (1:1).[1][2][3] Pyridine acts as both solvent and base/catalyst (forming the acyl pyridinium intermediate).[2]
-
Temperature: Heat may be required (50–60°C) due to the deactivated aniline.[1][2]
Protocol B (Acid Chloride Method):
-
Take External Acid (1.2 eq) in DCM.[1][2][3] Add Oxalyl Chloride (1.5 eq) + 1 drop DMF.[1][2][3] Stir 1h until gas evolution ceases. Concentrate to remove excess reagent.[1][2][3]
-
Dissolve 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in Pyridine (or THF with 3.0 eq DIPEA).
-
Note: If using the free acid, you need enough base to neutralize the carboxylic acid proton and the HCl generated.
-
-
Add the Acid Chloride dropwise at 0°C, then warm to RT or 50°C.
-
Monitor: LCMS should show the product peak. If starting material remains, add DMAP (0.1 eq) as a nucleophilic catalyst.[2][3]
Scenario C: Solubility & Purification Issues
Q: The starting material won't dissolve in DCM or Water. A: Fluorinated zwitterions often display "teflon-like" solubility.[1][2][3]
-
Best Solvents: DMF, DMAc (Dimethylacetamide), or NMP.[1][2][3][4]
-
For Workup: Avoid pure water washes if the product is gummy.[2] Use Brine/EtOAc.[1][2][3]
-
Flash Chromatography: The trifluoroethoxy group makes compounds "streak" on silica.[2] Add 1% Acetic Acid or 1% Triethylamine to your eluent (depending on if you are purifying the acid or the amide) to sharpen peaks.
Frequently Asked Questions (FAQ)
Q: Can I use T3P (Propylphosphonic anhydride) for this coupling? A: Yes, T3P is highly recommended if you are coupling the Carboxylic Acid end. It is known for low epimerization and high yields with anilines.[1][2] However, if you are coupling the Amine end, T3P might not be reactive enough to overcome the steric hindrance of the trifluoroethoxy group.
Q: How do I remove the unreacted 3-amino starting material? A: Since the starting material is an amino-acid, it is amphoteric.[3][4]
-
Acidic Wash: Wash organic layer with 1N HCl.[1][2][3] The amine will protonate and move to the aqueous phase (unless the product also has basic amines).
-
Basic Wash: Wash with Sat.
. The carboxylic acid will deprotonate and move to the aqueous phase. -
Tip: If your product is the amide of the COOH group, a basic wash removes unreacted starting material.
Q: Why is the trifluoroethoxy group used in drug design? A: It is a bioisostere for alkoxy groups but with higher metabolic stability (blocks P450 oxidation) and increased lipophilicity, often improving membrane permeability [1].
References
-
Meanwell, N. A. (2018).[1][2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2][4] [1][3]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2][4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.[1][2][3][4]
-
Valeur, E., & Bradley, M. (2009).[1][2][3][4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2][3][4]
-
Patent EP1918280A1. Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide.[1][2][3][4] (Demonstrates Acid Chloride route for similar trifluoroethoxy-benzoic acids).
Sources
Validation & Comparative
Definitive Structural Validation of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid: A 2D NMR Guided Approach
Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and QC Analysts
Executive Summary: The Regioisomer Challenge
In drug development, the scaffold 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid represents a critical intermediate. However, its synthesis often yields regioisomers (e.g., the 4-amino-3-alkoxy variant) that are indistinguishable by Mass Spectrometry (MS) and ambiguous in 1D Proton NMR (
This guide objectively compares validation methodologies, demonstrating why 2D NMR is the superior analytical standard for this specific molecule. We provide a self-validating protocol to definitively assign the regiochemistry of the ethoxy and amino substituents.
Comparative Analysis: Selecting the Right Validation Tool
While various techniques exist for structural confirmation, they differ significantly in their ability to resolve regiochemical ambiguity.
Table 1: Methodology Performance Comparison
| Feature | 1D NMR ( | LC-MS / HRMS | X-Ray Crystallography | 2D NMR (Rec. Method) |
| Primary Output | Functional group count, integration. | Molecular formula, mass.[1] | 3D atomic position. | Connectivity & spatial arrangement.[2][3] |
| Regioisomer Resolution | Low. Aromatic patterns (d, dd, d) are often identical for 3,4-disubstituted isomers. | None. Isomers have identical mass ( | High. The "Gold Standard" but requires single crystals. | High. Links side chains to specific ring positions via scalar coupling. |
| Throughput | High (mins). | High (mins). | Low (days/weeks). | Medium (1-4 hours). |
| Sample Requirement | ~5-10 mg (dissolved).[4] | <1 mg. | Solid crystal required. | ~10-20 mg (dissolved). |
| Verdict | Insufficient for definitive proof of structure. | Supplementary only. | Overkill for routine QC. | Optimal balance of speed and certainty. |
Technical Deep Dive: The 2D NMR Solution
To validate 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid , we must answer two specific questions:
-
Is the trifluoroethoxy group attached to Carbon 4?
-
Is the amino group attached to Carbon 3?
The Critical "Fingerprint" Data
We rely on the Heteronuclear Multiple Bond Correlation (HMBC ) experiment to "bridge" the heteroatoms to the aromatic ring.
Predicted Spectral Characteristics (DMSO-
)
-
Trifluoroethoxy Group (
):-
H NMR: The methylene protons (
) appear as a quartet ( ) around . -
C NMR: The
carbon appears as a quartet ( ) at . The carbon is a quartet ( ) at .
-
H NMR: The methylene protons (
The Validation Logic (HMBC)
The definitive proof lies in the long-range coupling (
-
The
protons of the ethoxy group must show a strong HMBC correlation to Carbon 4 (the aromatic carbon bearing the oxygen). -
Carbon 4 will typically be deshielded (
) due to the oxygen attachment. -
If the ethoxy group were at position 3, the correlation would be to Carbon 3, which would have a different chemical environment relative to the carboxyl group.
Visualization: Structural Connectivity Map
The following diagram illustrates the specific correlations required to confirm the structure.
Figure 1: Critical HMBC correlations. The green arrow represents the "smoking gun" interaction that links the side chain to the specific aromatic position.
Experimental Protocol: Self-Validating Workflow
Step 1: Sample Preparation[5]
-
Solvent: DMSO-
(Preferred over CDCl due to solubility of the amino acid moiety and stabilization of exchangeable protons). -
Concentration: 15–20 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Step 2: 1D Acquisition (The Baseline)
-
H NMR: Acquire 16 scans.
-
Checkpoint: Verify the integration ratio. Aromatic H (3) : Ethoxy CH
(2) : NH (2, broad). -
Checkpoint: Confirm the quartet splitting of the ethoxy
.
-
-
F NMR: Acquire coupled and decoupled spectra.
-
Checkpoint: Single signal around -74 ppm (triplet if coupled to CH
).
-
-
C NMR: Acquire 1024+ scans (due to splitting reducing peak height).
-
Checkpoint: Look for the quartet signals of the
and carbons.
-
Step 3: 2D Correlation (The Validation)
Run the experiments in this specific order to maximize efficiency.
-
HSQC (Multiplicity-Edited):
-
Purpose: Assign which proton is attached to which carbon.
-
Result: The
protons (4.7 ppm) must correlate to the carbon (65 ppm).
-
-
HMBC (Optimized for 8 Hz):
-
Purpose: Establish connectivity across heteroatoms.
-
Critical Check: Look for the cross-peak between
protons and the quaternary aromatic carbon (C4).
-
-
COSY:
-
Purpose: Confirm aromatic substitution pattern.
-
Result: H5 (ortho to ethoxy) should couple to H6. H2 (isolated between COOH and NH
) should show only weak meta-coupling.
-
Step 4: Data Interpretation Flowchart
Figure 2: Logic flow for structural validation. Following this path ensures no false positives.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 2D NMR pulse sequences and HMBC optimization).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[5] (Standard reference for chemical shifts and coupling constants).
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.
C- F coupling constants). -
Parella, T. (2023). "Unequivocal identification of two-bond heteronuclear correlations." Nature Communications. (Advanced methodology for distinguishing 2-bond vs 3-bond HMBC).
Sources
mass spectrometry fragmentation analysis of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid
Comparative Mass Spectrometry Profiling: 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid
Executive Summary & Strategic Context
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid (MW: 235.16 Da) is a critical pharmacophore often utilized as a bioisostere for 3-amino-4-methoxybenzoic acid. The substitution of the methoxy group with a 2,2,2-trifluoroethoxy moiety is a medicinal chemistry strategy designed to enhance metabolic stability by blocking cytochrome P450-mediated O-dealkylation and increasing lipophilicity.
For analytical scientists and drug developers, distinguishing this molecule from its non-fluorinated analogs and identifying its metabolites requires a nuanced understanding of its mass spectrometry (MS) behavior. The electron-withdrawing nature of the trifluoromethyl (
Key Differentiator: Unlike the methoxy analog, which readily undergoes O-demethylation, the trifluoroethoxy ether linkage is electronically stabilized, shifting the primary fragmentation pathway toward decarboxylation and ring-based cleavages rather than ether scission.
Technical Deep Dive: Fragmentation Mechanics
Ionization Physics
-
ESI Positive (
): The primary site of protonation is the amine nitrogen ( ) due to its higher basicity compared to the ether oxygen or the carboxylic carbonyl. The inductive effect of the group reduces the basicity of the ether oxygen, making it a less competitive protonation site than in the methoxy analog. -
ESI Negative (
): The carboxylic acid proton is highly acidic ( ), leading to facile deprotonation. This mode is generally more sensitive for quantification but less informative for structural elucidation of the ether side chain.
Predicted Fragmentation Pathways (MS/MS)
Pathway A: The Decarboxylation Dominance (ESI+) The most abundant transition involves the loss of the carboxylic acid group.
-
Precursor:
-
Transition: Loss of
(18 Da) and (28 Da) Combined loss of (46 Da) is rare; usually sequential loss of then . -
Characteristic Product:
(Aniline derivative).
Pathway B: The Fluorinated Ether Stability Test
In non-fluorinated analogs (e.g., anisoles), O-dealkylation is common. However, the trifluoroethyl carbocation (
-
Observation: You will observe a suppressed neutral loss of the alkyl chain compared to the methoxy analog.
-
High Energy Fragment: At high collision energies (CE > 35 eV), homolytic cleavage or complex rearrangements may yield the loss of the trifluoroethoxy radical (
, 99 Da) or trifluoroethanol ( , 100 Da).
Comparative Analysis: Target vs. Alternative (Methoxy Analog)
This section objectively compares the target molecule against its direct structural alternative: 3-Amino-4-methoxybenzoic acid .
| Feature | Target: Trifluoroethoxy Analog | Alternative: Methoxy Analog | MS Interpretation |
| Formula | Target is +68 Da heavier. | ||
| Monoisotopic Mass | 235.0456 Da | 167.0582 Da | Distinct mass shift confirms fluorination. |
| Ether Stability | High (Inductive stabilization) | Low (Labile to O-demethylation) | Target requires higher CE for ether cleavage. |
| Diagnostic Neutral Loss | Loss of 44 Da ( | Loss of 15 Da ( | Absence of -15/-30 loss confirms |
| Metabolic Marker | Resistant to O-dealkylation. | Rapidly metabolizes to 3-amino-4-hydroxybenzoic acid. | Target persists longer in PK studies. |
Visualizing the Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways in Positive ESI mode.
Caption: ESI+ Fragmentation pathway showing the dominance of decarboxylation over ether cleavage due to the stability of the trifluoroethoxy group.
Validated Experimental Protocol
To ensure reproducibility and "Self-Validating" results, follow this LC-MS/MS workflow.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in Methanol (avoid ethanol to prevent transesterification).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
QC Check: Spike with 3-Amino-4-methoxybenzoic acid (10 ng/mL) as an internal retention time marker.
LC-MS/MS Parameters (Agilent/Sciex/Thermo Platforms)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (Fluorinated compounds are more lipophilic; expect retention time shift vs. methoxy analog).
-
Source Temp: 350°C (Ensure complete desolvation of the stable ether).
MRM Transitions (Quantification Table)
| Precursor ( | Product ( | Collision Energy (eV) | Role |
| 236.1 | 190.1 | 20 | Quantifier (Stable decarboxylation) |
| 236.1 | 218.1 | 10 | Qualifier (Water loss) |
| 236.1 | 136.0 | 45 | Qualifier (Rare ether cleavage - Specificity check) |
References
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of substituted benzoic acids.[3] National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. [Link]
Sources
Cross-Validation of Analytical Methods for Fluorinated Aromatic Compounds
Executive Summary: The Fluorine Fidelity Challenge
In modern pharmaceutical development, over 20% of new chemical entities contain at least one fluorine atom. The introduction of fluorinated aromatic motifs—such as trifluoromethyl (
Standard HPLC-UV methods often fail due to the low extinction coefficients of certain fluorinated precursors. Conversely, Mass Spectrometry (MS) offers sensitivity but struggles with ionization suppression in fluorinated matrices.
This guide presents a cross-validation framework focusing on the two most robust pillars of fluorinated analysis: Quantitative
Methodological Landscape: The Alternatives
Before designing a validation protocol, we must characterize the strengths and limitations of the available analytical engines.
Method A: Quantitative NMR (qNMR)
The Primary Ratio Method qNMR is a direct method of measurement.[1] Unlike chromatography, it does not rely on the physical separation of analytes or compound-specific response factors (like UV absorption). The integrated signal area is directly proportional to the molar concentration of the fluorine nuclei.
-
Best For: Absolute purity assignment, reference standard characterization, and "mass balance" confirmation.
-
Limitation: Lower sensitivity (limit of quantitation
10 µM) compared to MS.
Method B: UHPLC-MS/MS (Triple Quadrupole)
The Sensitivity Engine Utilization of electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with Multiple Reaction Monitoring (MRM).
-
Best For: Trace impurity analysis (<0.1%), biological matrix (PK/PD studies), and high-throughput screening.
-
Limitation: Susceptible to matrix effects (ion suppression) and requires authentic standards for calibration.
Method C: GC-FID/MS
The Volatility Specialist
-
Best For: Volatile fluorinated raw materials (e.g., fluorobenzene, benzotrifluoride).
-
Limitation: Many fluorinated pharmaceutical intermediates are thermally labile or non-volatile, requiring derivatization which introduces variance.
Comparative Performance Matrix
| Feature | UHPLC-MS/MS | HPLC-UV | |
| Specificity | High (No background) | High (Mass filtering) | Medium (Co-elution risk) |
| Linearity Range | |||
| LOD (Sensitivity) | ~10 µg/mL | ~1 ng/mL | ~100 ng/mL |
| Reference Standard | Not Required (Internal Std only) | Required (Analyte specific) | Required |
| Throughput | Low (10-30 min/sample) | High (2-5 min/sample) | High |
Decision Logic for Method Selection
The following diagram illustrates the decision process for selecting the primary analytical method based on compound properties and study goals.
Caption: Decision matrix for selecting analytical methods based on volatility, concentration, and matrix.
Experimental Protocol: The Cross-Validation Workflow
This protocol describes how to validate a routine UHPLC-MS/MS method using
Phase 1: The "Truth" Value ( qNMR)
Objective: Determine the absolute purity of the "Working Standard" to be used in Phase 2.
Reagents:
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) or
-Trifluorotoluene. Criteria: High purity, non-overlapping chemical shift, soluble. -
Solvent: DMSO-
or CD OD (Must ensure total solubility).
Protocol:
-
Relaxation Time (
) Determination: Perform an inversion-recovery experiment on the analyte.-
Scientific Rationale: Fluorine nuclei have wide
ranges (0.5s to >10s). For quantitative accuracy (99.9%), the relaxation delay ( ) must be of the slowest relaxing signal.
-
-
Sample Prep: Weigh ~20 mg of Analyte and ~10 mg of IS into the same vial using a micro-balance (readability 0.001 mg). Dissolve in 0.6 mL deuterated solvent.
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Spectral Width: Sufficient to cover both Analyte and IS (often >200 ppm). Note: Set transmitter offset (O1) midway between signals to minimize off-resonance effects.
-
Scans: 64 (minimum for S/N > 150:1).
-
Delay: Calculated
(typically 30s).
-
-
Processing: Phase correction (manual), Baseline correction (polynomial), Integration (include
satellites).
Calculation:
Phase 2: The Routine Method (UHPLC-MS/MS)
Objective: Validate the LC-MS method linearity and accuracy using the qNMR-assigned purity.
Protocol:
-
Column: C18 with embedded polar group or Pentafluorophenyl (PFP) phase (provides orthogonal selectivity for fluorinated aromatics).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (positive mode) or 5 mM Ammonium Acetate (negative mode).
-
Caution: Avoid trifluoroacetic acid (TFA) as it causes severe signal suppression in MS.
-
-
Cross-Validation Experiment:
-
Prepare a calibration curve (5 points) using the Working Standard (purity value from Phase 1).
-
Analyze 3 independent QC samples of the drug substance.
-
Compare the calculated concentration against the gravimetric value corrected by qNMR purity.
-
Data Presentation & Case Study
Scenario: A development team needs to validate the potency of a new fluorinated intermediate, "Compound F-202."
Experimental Results:
| Parameter | Method A: | Method B: UHPLC-UV (254 nm) | Method C: UHPLC-MS | Analysis |
| Assigned Purity | 98.4% ± 0.3% | 99.8% ± 0.1% | N/A (Requires Std) | UV overestimated purity due to non-UV absorbing impurities. |
| Impurity A | Not Detected | 0.1% | 0.12% | MS confirmed trace impurity. |
| Impurity B (Fluorinated) | 1.2% (Distinct Shift) | Not Detected | 1.1% | UV missed Impurity B (no chromophore); qNMR and MS detected it. |
| Measurement Time | 45 mins | 10 mins | 10 mins | qNMR is slower but more comprehensive for mass balance. |
Conclusion: The HPLC-UV method failed to detect "Impurity B" (a fluorinated, non-aromatic degradation product). qNMR successfully identified the 1.2% impurity via a distinct chemical shift, which was subsequently confirmed by MS mass filtering. This demonstrates why qNMR is the requisite "Gold Standard" for initial validation.
Visualizing the Cross-Validation Logic
The following diagram details the workflow to establish a self-validating system.
Caption: Integrated workflow for cross-validating LC-MS methods using qNMR derived purity values.
References
-
BIPM (Bureau International des Poids et Mesures). "Internal standard for quantitative NMR (qNMR): 3,5-Bis(trifluoromethyl)benzoic acid."[2] Metrologia. [Link]
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]
-
Tomschik, C., et al. "Optimization of 19F qNMR parameters for the determination of fluorinated pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." [Link]
-
Chemours. "Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry." LCGC International. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid Derivatives as Putative Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: Direct structure-activity relationship (SAR) studies on 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid derivatives are not extensively available in the public domain. This guide, therefore, presents a scientifically-informed, inferred SAR based on well-established principles of medicinal chemistry and data from closely related aminobenzoic acid and fluorinated aromatic compounds. The objective is to provide a robust framework for initiating a drug discovery program based on this promising scaffold.
Introduction: The 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid Scaffold
The benzoic acid scaffold is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Its prevalence is due to the carboxylic acid group, a versatile hydrogen bond donor and acceptor that frequently interacts with the active sites of enzymes and receptors. The biological activity of benzoic acid derivatives is profoundly influenced by the nature and placement of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[1]
The 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid core integrates several key features poised for exploitation in drug design:
-
3-Amino Group: Provides a crucial vector for substitution, allowing for the introduction of various functionalities to probe the target's binding pocket. It can also serve as a hydrogen bond donor.
-
4-(2,2,2-trifluoroethoxy) Group: This fluorinated ether moiety confers several desirable properties. The trifluoro- substitution is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and modulate the pKa of the amino group.[2][3] Furthermore, it significantly increases lipophilicity, which can enhance membrane permeability and metabolic stability.[4][5]
-
Carboxylic Acid: The primary anchor for binding to many biological targets, particularly the hinge region of protein kinases.
Given the prevalence of the aminobenzoic acid core in kinase inhibitors, this guide will focus on the putative SAR of its derivatives as agents targeting protein kinases, a critical class of enzymes in cellular signaling and a major focus of cancer drug discovery.[6][7][8]
Inferred Structure-Activity Relationship (SAR) Analysis
For the purpose of this guide, we will hypothesize a generic protein kinase target and explore how modifications at three key positions of the scaffold might influence inhibitory activity.
Modification of the 3-Amino Group (R1)
The 3-amino group is an ideal attachment point for moieties that can extend into the solvent-exposed region of a kinase active site or interact with residues near the ATP-binding pocket. A common strategy is the formation of an amide bond with various carboxylic acids.
| Derivative | R1 Modification | Predicted Activity | Rationale |
| 1a | -NH₂ (Parent) | Low | The unsubstituted amine is unlikely to form extensive favorable interactions. |
| 1b | -NH-CO-CH₃ (Acetamide) | Moderate | The acetyl group provides a hydrogen bond acceptor and some steric bulk, potentially improving binding. |
| 1c | -NH-CO-Ph (Benzamide) | Moderate to High | The phenyl ring can engage in π-stacking interactions with aromatic residues (e.g., Phenylalanine) in the active site. |
| 1d | -NH-CO-(4-pyridyl) | High | The pyridine nitrogen can act as a hydrogen bond acceptor, potentially interacting with backbone amides or polar residues. |
| 1e | -NH-SO₂-CH₃ (Methanesulfonamide) | Moderate | The sulfonamide group is a strong hydrogen bond acceptor and can alter the electronic properties of the core. |
Causality Behind Experimental Choices: The progression from a simple acetyl group to larger, more functionalized aromatic rings is a standard medicinal chemistry approach to probe for additional binding interactions. The inclusion of a sulfonamide explores alternative hydrogen bonding patterns.
Modification of the Carboxylic Acid (R2)
The carboxylic acid is often essential for binding, typically forming a key interaction with the kinase hinge region. However, its modification to bioisosteres can improve pharmacokinetic properties, such as cell permeability.
| Derivative | R2 Modification | Predicted Activity | Rationale |
| 2a | -COOH (Parent) | High | The carboxylate is predicted to be a primary binding determinant. |
| 2b | -COOCH₃ (Methyl Ester) | Low | Esterification masks the hydrogen bonding capability of the carboxylic acid, likely leading to a significant loss of potency. |
| 2c | -CONH₂ (Amide) | Moderate | The primary amide can still act as a hydrogen bond donor and acceptor, but with different geometry and electronic properties compared to the carboxylic acid. |
| 2d | Tetrazole | High | The tetrazole ring is a well-established bioisostere for a carboxylic acid, mimicking its acidic nature and hydrogen bonding capacity. |
Causality Behind Experimental Choices: Esterification serves as a negative control to confirm the importance of the acidic proton. The primary amide and tetrazole are common bioisosteres used to modulate acidity and improve drug-like properties.
Substitution on the Aromatic Ring (R3)
Adding further substituents to the aromatic ring can fine-tune the electronic properties and create additional interactions with the target.
| Derivative | R3 Position | R3 Substituent | Predicted Activity | Rationale | | :--- | :--- | :--- | :--- | | 3a | - | - | High | Parent compound for this series. | | 3b | 5 | -F | High | A small, electronegative fluorine atom can form favorable orthogonal multipolar interactions and may improve metabolic stability without adding significant steric bulk. | | 3c | 5 | -Cl | Moderate to High | A larger halogen, chlorine can also improve binding but may introduce steric clashes depending on the topology of the active site. | | 3d | 6 | -CH₃ | Moderate | A methyl group at this position could provide beneficial steric interactions or increase lipophilicity, but may also disrupt binding if the pocket is constrained. |
Causality Behind Experimental Choices: Halogenation is a common strategy to enhance binding affinity through various non-covalent interactions. The addition of a small alkyl group explores the steric tolerance of the binding site.
Visualization of SAR Principles
The following diagram illustrates the key points of the inferred structure-activity relationship for our hypothetical kinase inhibitors.
Caption: Key modification points on the core scaffold and their predicted impact on activity.
Experimental Protocols
To validate the inferred SAR, a robust biochemical assay is required. The following is a representative protocol for a generic protein kinase inhibition assay.
ADP-Glo™ Luminescent Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal.
Materials:
-
Recombinant human protein kinase (e.g., EGFR, CK2)
-
Peptide or protein substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, dilute further in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Kinase Reaction Setup:
-
To each well of a white assay plate, add 5 µL of the test compound dilution or DMSO vehicle (for positive and negative controls).
-
Add 10 µL of a 2.5x solution of the kinase and substrate in assay buffer.
-
To initiate the reaction, add 10 µL of a 2.5x ATP solution in assay buffer. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Correct the raw data by subtracting the background luminescence (wells with no kinase).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Self-Validating System: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. A known reference inhibitor for the target kinase should also be run in parallel to validate the assay sensitivity and reproducibility.[10][11]
Experimental Workflow Diagram
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Conclusion and Future Directions
This guide outlines an inferred structure-activity relationship for 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid derivatives, positioning this scaffold as a promising starting point for the development of novel protein kinase inhibitors. The key takeaways are:
-
Amide substitutions at the 3-amino position are critical for achieving high potency, with aromatic and heteroaromatic moieties likely to form beneficial interactions within the kinase active site.
-
The carboxylic acid group is a primary binding anchor, and its replacement with a tetrazole bioisostere may preserve activity while improving pharmacokinetic properties.
-
Substitution on the aromatic ring, particularly with halogens, can be used to fine-tune activity and metabolic stability.
The proposed experimental protocol provides a robust method for testing these hypotheses and generating the quantitative data needed to build a comprehensive SAR model. Future work should focus on synthesizing and testing the proposed derivatives against a panel of kinases to determine both their potency and selectivity, which are crucial for developing a successful therapeutic agent.
References
-
Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives. PubMed. [Link]
-
P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. [Link]
-
Effect of substituents on acidity of benzoic acids. Filo. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. [Link]
-
20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
-
20.4 Substituent Effects on Acidity. OpenStax. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
2,2,2-Trifluoroethoxy Aromatic Heterocycles as Hydrolytically Stable Alternatives to Labile Heteroaryl Chlorides in S N Ar Reactions. ACS Publications. [Link]
-
Further applications of trifluoroethoxy-arenes. ResearchGate. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. PubMed. [Link]
-
Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. STAR Protocols. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Kinase Assays with Myra. Bio Molecular Systems. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. [Link]
-
SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B). ResearchGate. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Publications. [Link]
-
Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI. [Link]
Sources
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- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomolecularsystems.com [biomolecularsystems.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
comparing the effects of different trifluoroalkoxy groups on benzoic acid properties
Executive Summary
In medicinal chemistry, the strategic replacement of hydrogen or methoxy groups with fluorinated motifs is a cornerstone of lead optimization. This guide compares the physicochemical impact of trifluoromethoxy (-OCF
Key Findings:
-
Acidity (pKa): The -OCF
group significantly increases acidity (pKa 3.[2]85) compared to the parent benzoic acid (pKa 4.20), acting as a strong electron-withdrawing group ( = 0.35).[1][2] The -OCH CF group is a moderate acceptor, yielding a pKa slightly lower than benzoic acid but higher than the -OCF analogue.[1][2] -
Lipophilicity: -OCF
is a "super-lipophilic" group (Hansch = +1.04), vastly superior to -OCH ( = -0.[1][2]02) and even -CF ( = +0.[1][2][3]88) for membrane permeability enhancement.[1][2] -
Conformation: Unlike the planar methoxy group, -OCF
adopts an orthogonal conformation relative to the phenyl ring, offering unique steric vectors for active site fitting.[1]
Physicochemical Profile Comparison
The following table synthesizes experimental constants and predicted properties for para-substituted benzoic acids.
| Property | Methoxy (-OCH | Trifluoroethoxy (-OCH | Trifluoromethoxy (-OCF | Trifluoromethyl (-CF |
| Electronic Effect | Donor (Resonance) | Weak Acceptor | Strong Acceptor | Strong Acceptor |
| Hammett | -0.27 | +0.10 to +0.20 (Est.)[1][2] | +0.35 | +0.54 |
| Hammett | +0.12 | N/A | +0.38 | +0.43 |
| Hansch | -0.02 | ~ +0.60 | +1.04 | +0.88 |
| pKa (p-Benzoic Acid) | 4.47 | ~ 4.05 | ~ 3.85 | 3.62 |
| Conformation | Planar (0°) | Flexible | Orthogonal (90°) | Rotational |
| Metabolic Stability | Low (O-demethylation) | Moderate | High | High |
Note: The -OCH
CFgroup acts as a "hybrid," retaining the ether linkage flexibility while mitigating the electron-donating capacity of the oxygen via the inductive pull of the -CF group.
Detailed Technical Analysis
Electronic Effects & Acidity
The acidity of benzoic acid derivatives is governed by the stability of the carboxylate anion.
-
-OCF
(The Inductive Powerhouse): The oxygen atom is directly bonded to the highly electronegative CF group. This creates a powerful inductive withdrawal (-I) that overwhelms the resonance donation (+R) of the oxygen lone pairs.[2] The result is a net electron withdrawal, stabilizing the benzoate anion and lowering the pKa. -
-OCH
CF (The Insulated Effect): The methylene spacer (-CH -) insulates the oxygen from the direct pull of the CF group. While the group is still overall withdrawing compared to -OCH (due to the electronegativity of the CF CH - moiety), the oxygen retains more electron density, making it less acidic than the -OCF analogue.
Conformational Dynamics
-
The "Orthogonal" Twist: The -OCF
group prefers a conformation where the C-O-C plane is perpendicular to the aromatic ring ( ). This is driven by the anomeric effect (hyperconjugation between oxygen lone pairs and the C-F orbital) and steric repulsion between the large fluorine atoms and ortho protons. -
Implication: This twist breaks planarity, potentially disrupting
-stacking interactions in protein binding pockets but creating a unique 3D volume fill that planar groups like -OCH cannot emulate.[1][2]
Lipophilicity & Bioavailability
The Hansch
-
-OCF
( = +1.04): It is one of the most lipophilic polar groups available.[2] It is often used to boost CNS penetration.[1][2] -
-OCH
CF : While more lipophilic than -OCH , the presence of the methylene group and the ether oxygen creates a localized dipole that prevents it from reaching the "super-lipophilic" status of -OCF .
Experimental Workflows
Protocol: Determination of pKa via Potentiometric Titration
Objective: Accurately measure the pKa of fluorinated benzoic acids to assess electronic influence.
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve 5 mg of the benzoic acid derivative in 20 mL of 0.1 M KCl solution. If the compound is insoluble, use a co-solvent method (e.g., 30% MeOH/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.[1]
-
Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01, 7.00, 10.01) at 25°C.
-
Titration: Titrate with 0.01 M NaOH using an automatic titrator. Add titrant in 5
L increments, allowing stability (<0.1 mV/s drift) between additions. -
Data Processing: Plot pH vs. Volume of NaOH. Determine the equivalence point using the first derivative (
). The pKa is the pH at the half-equivalence point. -
Validation: Run unsubstituted benzoic acid as a control (Expected pKa: 4.20 ± 0.05).
Protocol: Lipophilicity (LogP) Measurement via Shake-Flask
Objective: Quantify the lipophilic shift provided by the trifluoroalkoxy group.[2]
-
Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Solubilization: Dissolve the test compound in the water-saturated octanol phase to a concentration of 1 mM.
-
Equilibration: Mix the octanol stock with PBS-saturated octanol in a 1:1 ratio in a glass vial. Vortex for 60 minutes at 25°C.[1][2]
-
Separation: Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
-
Quantification: Analyze both phases using HPLC-UV.
-
QC Criteria: Mass balance must be >95%.
Decision Logic for Substituent Selection
The following diagram illustrates the decision process for choosing between -OCH
Caption: Decision tree for selecting alkoxy substituents based on metabolic, lipophilic, and electronic requirements.
Structure-Property Relationship (SPR) Landscape[1][2]
This diagram visualizes the electronic and steric relationship between the groups.
Caption: 2D Landscape of Substituents mapping Electron Withdrawal vs. Lipophilicity.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[1][2] Chemical Reviews, 91(2), 165–195.[1][2] Link[1][2]
-
Leroux, F. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Application.[1][2] ChemBioChem, 6(12), 2356-2356.[1][2]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2] Chemical Society Reviews, 37(2), 320-330.[1][2] Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1][2] Science, 317(5846), 1881-1886.[1][2] Link[1][2]
-
ChemicalBook. 4-(Trifluoromethoxy)benzoic acid Properties and pKa Data. Link
-
Sigma-Aldrich. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid Product Data. Link
Sources
Head-to-Head Comparison of Synthetic Methods for Aminobenzoic Acids: A Technical Guide
Executive Summary
Aminobenzoic acids—such as p-aminobenzoic acid (PABA) and o-aminobenzoic acid (anthranilic acid)—are foundational scaffolds in the synthesis of local anesthetics (e.g., benzocaine, procaine), agrochemicals, and advanced heterocyclic pharmaceuticals. Selecting the optimal synthetic route requires balancing yield, scalability, chemoselectivity, and environmental impact. As an application scientist, choosing between catalytic hydrogenation, classical metal/acid reduction, or molecular rearrangements dictates not only the purity of the final active pharmaceutical ingredient (API) but also the downstream processing costs.
This guide provides a critical, head-to-head comparison of three primary synthetic methodologies, backed by mechanistic causality and self-validating experimental protocols.
Comparative Analysis of Synthetic Routes
When synthesizing aminobenzoic acids, the structural relationship between the carboxylic acid and the amine (ortho, meta, or para) often dictates the optimal starting material and methodology. We evaluate three distinct approaches:
-
Catalytic Hydrogenation (Pd/C) : The modern industrial standard for reducing nitrobenzoic acids. It utilizes hydrogen gas over a palladium-on-carbon catalyst in an 1[1].
-
Classical Metal/Acid Reduction (Sn/HCl) : A traditional bench-scale method relying on electron transfer from a dissolving metal (tin or iron) in 2[2].
-
Hofmann Rearrangement : Specifically utilized for the synthesis of anthranilic acid from phthalimide, proceeding via an 3[3].
Quantitative Performance Comparison
| Methodology | Target Substrate | Reagents / Catalyst | Reaction Conditions | Average Yield | Scalability & Environmental Impact |
| Catalytic Hydrogenation | p-Nitrobenzoic acid | H₂, 5% Pd/C, NaOH | 50 psig H₂, Aqueous, pH 5-7 | 96 - 97% | Excellent / High purity, zero heavy metal waste. |
| Metal/Acid Reduction | p-Nitrobenzoic acid | Sn granules, conc. HCl | 100°C reflux, 40 mins | 70 - 85% | Poor / Generates stoichiometric heavy metal waste; tedious workup. |
| Hofmann Rearrangement | Phthalimide | NaOCl, NaOH, HCl/AcOH | 80°C, Aqueous | ~85% | Good / Reliable, but requires precise thermal and pH control. |
Visualizing the Synthetic Workflows
Workflow comparison between Catalytic Hydrogenation and Metal/Acid Reduction of p-Nitrobenzoic Acid.
Self-Validating Experimental Protocols
As an application scientist, it is crucial to understand the why behind the how. The following protocols are designed as self-validating systems where physical changes (e.g., gas consumption, precipitation) serve as real-time indicators of reaction progress.
Protocol A: Catalytic Hydrogenation of p-Nitrobenzoic Acid
Causality & Design : Reducing nitro groups in the presence of a carboxylic acid can lead to solubility issues. By converting p-nitrobenzoic acid to its sodium salt, aqueous solubility is maximized. Operating at a slightly acidic to neutral pH (5-7) prevents the poisoning of the Pd/C catalyst and avoids the formation of unwanted azo- or azoxy- byproducts[1].
-
Salt Formation : Admix 50 g of p-nitrobenzoic acid with 24 g of 50% aqueous NaOH and 100 g of water. Heat gently until complete dissolution is achieved.
-
Catalyst Addition : Introduce 0.5 g of 5% Palladium on Carbon (Pd/C) to the solution.
-
Checkpoint: Ensure the reactor is thoroughly purged with inert gas before introducing the catalyst to prevent auto-ignition.
-
-
Hydrogenation : Pressurize the reactor with H₂ to 50 psig. Maintain agitation until hydrogen uptake ceases (approx. 4.5 hours).
-
Checkpoint: The cessation of pressure drop validates the complete reduction of the nitro group.
-
-
Workup : Filter the reaction mixture to recover the Pd/C catalyst. Gradually add 50% sulfuric acid with vigorous stirring until the pH reaches ~3.8.
-
Isolation : A white granular solid (p-aminobenzoic acid) will precipitate. Filter, wash with 100 mL of water to remove inorganic salts, and dry in vacuo at 75°C. Expected yield: ~96-97%[1].
Protocol B: Synthesis of Anthranilic Acid via Hofmann Rearrangement
Causality & Design : Phthalimide is first opened to sodium phthalamate. The addition of hypochlorite generates an N-chloroamide, which undergoes a base-promoted rearrangement to an isocyanate. Subsequent hydrolysis yields the amine. Precise temperature control (80°C) is critical to drive the rearrangement without degrading the hypochlorite[3].
Logical pathway of the Hofmann Rearrangement converting Phthalimide to Anthranilic Acid.
-
Ring Opening : Dissolve 40 g of finely powdered phthalimide and 80 g of NaOH in 280 mL of water under external cooling.
-
Halogenation : While vigorously agitating, slowly add 400 g of a 5% sodium hypochlorite (NaOCl) solution.
-
Rearrangement : Warm the reaction mixture to 80°C for 3-5 minutes.
-
Checkpoint: A transient color change and mild exotherm indicate the formation and subsequent hydrolysis of the isocyanate intermediate.
-
-
Neutralization & Precipitation : Cool the solution and carefully neutralize with HCl. Add an excess of glacial acetic acid dropwise until anthranilic acid fully precipitates.
-
Isolation : Filter the precipitate, wash with cold water, and recrystallize. Expected yield: ~85%[3].
Protocol C: Metal/Acid Reduction of p-Nitrobenzoic Acid
Causality & Design : Tin reacts with HCl to generate nascent hydrogen and SnCl₂, which act as the reducing agents. This method is robust but requires a tedious workup to separate the product from tin salts[2].
-
Reaction Setup : Place 3 g of 4-nitrobenzoic acid in a round-bottom flask containing 15 mL of concentrated HCl.
-
Reduction : Add 10.6 g of tin granules. Heat the mixture on a water bath at 100°C with constant stirring for about 40 minutes until the tin dissolves.
-
Workup : Cool the mixture to room temperature. Decant the supernatant. The product often requires neutralization and extraction to separate the amine from the heavy metal complexes[2].
Advanced Functionalization (Post-Synthesis)
Once the aminobenzoic acid is synthesized, it can serve as a substrate for advanced functionalization. Recent methodologies employ Cu(I) catalyzed 4 into the –NH bond, allowing for N-functionalization without the need for tedious protection/deprotection strategies. For example, reacting 4-aminobenzoic acid with α-phenyl diazoacetate in the presence of a phosphine-stabilized Cu(I) complex yields the N-alkylated product in up to 81% yield[4].
References
-
US3882171A - Hydrogenation of nitrobenzoic acids | Google Patents | 1
-
The Synthetic Chemist's Guide to Substituted Anthranilates: A Comprehensive Review | Benchchem | 3
-
Preparation of Benzocaine | Slideshare | 2
-
Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the −NH Bond Catalyzed by Cu(I) Complex | ACS Publications | 4
Sources
Safety Operating Guide
3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid proper disposal procedures
Executive Summary The disposal of complex pharmaceutical intermediates such as 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid requires stringent logistical and chemical safety protocols. Because this compound features both an aromatic amine and a trifluoroethoxy moiety, it presents unique environmental and toxicological hazards. Standard waste disposal methods are insufficient; the robust carbon-fluorine (C-F) bonds require specialized high-temperature destruction to prevent the release of persistent fluorinated organic pollutants and highly corrosive hydrogen fluoride (HF) gas[1].
As a Senior Application Scientist, I have designed this guide to provide you with a field-proven, self-validating Standard Operating Procedure (SOP) for the safe handling, segregation, and ultimate destruction of this compound.
Physicochemical & Hazard Profiling
To manage this chemical safely, personnel must understand the causality between its molecular structure and its required disposal parameters. The table below summarizes the quantitative and qualitative data that dictate our operational workflow.
| Parameter | Specification | Operational & Disposal Implication |
| Chemical Class | Halogenated Aromatic Amine / Carboxylic Acid | Must be strictly segregated from non-halogenated and aqueous waste streams to ensure proper incinerator routing[2]. |
| Thermal Destruction Temp | > 1,100 °C (Minimum 2-second residence) | High thermal energy is required to completely cleave robust C-F bonds and prevent the formation of toxic fluorinated micro-pollutants[1]. |
| Decomposition Products | Hydrogen Fluoride (HF), NOx, CO, CO₂ | Combustion mandates the use of alkaline flue gas scrubbing systems to neutralize corrosive HF gas before atmospheric release[3]. |
| Physical State | Solid / Powder | Presents a high risk of aerosolization during spills; requires HEPA-filtered vacuuming or wet-wiping protocols rather than dry sweeping[4]. |
Waste Management & Destruction Workflow
The following diagram illustrates the logical relationship and logistical chain of custody required to safely process fluorinated organic waste from the laboratory bench to final environmental exhaust.
Workflow for the segregation, transport, and thermal destruction of fluorinated organic waste.
Self-Validating Disposal Protocol
To ensure absolute scientific integrity and operational safety, every phase of this disposal protocol operates as a self-validating system . Personnel must explicitly verify the success of the current step before proceeding to the next.
Step 1: Segregation and Primary Containment
-
Action: Collect all solid waste, contaminated weighing paper, and residual powder into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE) specifically designated for Halogenated Organic Waste.
-
Causality: The trifluoroethoxy moiety categorizes this as a halogenated compound. Mixing it with non-halogenated waste streams can dilute the halogen concentration below the threshold recognized by disposal facilities, leading to improper incineration temperatures and the subsequent release of toxic fluorinated intermediates[2].
-
Validation Checkpoint: The Environmental Health and Safety (EHS) officer must cross-reference the laboratory waste log with the physical container to confirm zero cross-contamination with incompatible materials (e.g., strong oxidizers or inorganic acids)[5].
Step 2: EPA/RCRA Compliant Labeling
-
Action: Affix a standardized hazardous waste label to the container. The label must explicitly state: "Hazardous Waste: Halogenated Organic Solid (Contains Fluorine and Aromatic Amines)."
-
Causality: Accurate characterization is legally required under RCRA guidelines to ensure the waste manifest correctly routes the material to a facility equipped with the necessary scrubbing infrastructure[5].
-
Validation Checkpoint: Conduct a weekly visual audit of the waste accumulation area. A secondary operator must sign off that the label is legible, securely attached, and accurately reflects the container's contents.
Step 3: Emergency Spill Response & Decontamination
-
Action: In the event of a surface spill, do not flush the area with water . Use non-sparking tools to gently sweep up the powder, or utilize a HEPA-filtered vacuum. Place all recovered material into the halogenated waste container[4].
-
Causality: Aqueous flushing can lead to severe environmental contamination. Fluorinated organics are notoriously persistent and highly mobile in soil and groundwater systems[3]. Furthermore, sweeping without dust control can aerosolize the aromatic amine, posing an acute inhalation hazard[4].
-
Validation Checkpoint: After physical removal, visually inspect the spill zone under bright lighting. Perform a final wipe-down using a compatible solvent (e.g., ethanol or isopropanol) on a disposable cloth, placing the used cloth into the same halogenated waste stream.
Step 4: High-Temperature Incineration & Scrubbing
-
Action: Dispatch the sealed waste via a licensed hazmat courier to a chemical destruction plant capable of high-temperature incineration (>1,100 °C) with a minimum residence time of 2 seconds[1].
-
Causality: Thermal decomposition of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid generates highly toxic and corrosive breakdown products, most notably hydrogen fluoride (HF) and nitrogen oxides (NOx)[4]. Standard incineration will release these directly into the atmosphere. The facility must utilize alkaline flue gas scrubbing to neutralize the HF gas into benign, solid fluoride salts[3].
-
Validation Checkpoint: The disposal loop is only considered "closed" when the laboratory receives a formal Certificate of Destruction (CoD) from the disposal facility. The EHS manager must verify that the CoD explicitly confirms the waste was subjected to high-temperature incineration with active flue gas scrubbing.
References
-
Firefighting Foam Policy Waste disposal plan advisory (Fluorinated organic compounds). Queensland Government. Available at: [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]
-
Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
